Product packaging for Boron phosphide (BP)(Cat. No.:CAS No. 12008-82-1)

Boron phosphide (BP)

Cat. No.: B085009
CAS No.: 12008-82-1
M. Wt: 41.79 g/mol
InChI Key: FFBGYFUYJVKRNV-UHFFFAOYSA-N
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Description

Boron phosphide (BP) is an advanced III-V compound semiconductor with a zinc blende crystal structure and an indirect bandgap of approximately 2.1 eV . It is characterized by a unique combination of exceptional material properties, including a high thermal conductivity of up to 460 W·m⁻¹·K⁻¹ at room temperature, remarkable chemical inertness against acids and alkalis, and a high microhardness of 32 GPa . These properties make it a valuable material for demanding research applications. Its primary research value lies in thermal management systems for high-power electronics, where its high thermal conductivity facilitates efficient heat dissipation . BP also shows significant promise in electrochemistry, where BP microwires have demonstrated high performance as a metal-free electrocatalyst for the oxygen evolution reaction (OER), achieving a current density of 50 mA cm⁻² at an overpotential of 320 mV, which is comparable to precious metal catalysts like IrO₂ . Furthermore, theoretical and experimental studies explore its potential in energy storage, investigating its use as an anode material for lithium-ion and lithium-sulfur batteries, with a theoretical Li⁺-ion storage capacity of 453 mAh/g . Ongoing research also investigates its application in high-sensitivity photodetectors, sensors, and robust ceramic components for ballistic protection . Synthesis of high-quality BP is achieved via various methods, such as chemical vapor deposition (CVD), high-pressure co-crystal melting, and molten salt techniques, enabling the production of nanostructures like thin films, nanoparticles, and microwires for diverse research needs . This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BP B085009 Boron phosphide (BP) CAS No. 12008-82-1

Properties

IUPAC Name

boranylidynephosphane
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InChI

InChI=1S/BP/c1-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

FFBGYFUYJVKRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

B#P
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Molecular Formula

BP
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Record name boron(III) phosphide
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DSSTOX Substance ID

DTXSID1066570
Record name Boron phosphide (BP)
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Molecular Weight

41.79 g/mol
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Physical Description

Gray powder; [MSDSonline]
Record name Boron phosphide
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CAS No.

20205-91-8, 12008-82-1
Record name Boron phosphide (BP)
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Record name Boron phosphide (B13P2)
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Record name Tridecaboron diphosphide
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Crystallographic Structures and Phase Behavior of Boron Phosphide

Fundamental Crystalline Phases of Boron Phosphide (B1233454)

Boron phosphide primarily exists in cubic, hexagonal, and trigonal phases, with monoclinic structures also having been theoretically predicted. mdpi.com

The most common and stable form of boron phosphide is the cubic phase (c-BP), which crystallizes in the zinc-blende structure. mdpi.comarxiv.org This structure belongs to the F-43m space group (No. 216). arxiv.orgmdpi.com In the c-BP lattice, each boron atom is tetrahedrally coordinated to four phosphorus atoms, and conversely, each phosphorus atom is tetrahedrally bonded to four boron atoms, forming a strong three-dimensional covalent network. materialsproject.org The first successful synthesis of bulk c-BP was reported in 1957. mdpi.com

The lattice parameter of c-BP at ambient conditions is approximately 4.538 Å. mdpi.comarxiv.org Experimental studies using flux growth techniques have produced transparent red crystals with a lattice constant of 4.534 Å. arxiv.orgaip.org The B-P bond length in the zinc-blende structure is reported to be 1.96 Å. materialsproject.org Due to its exceptional properties, including high thermal conductivity, remarkable hardness, and chemical stability, c-BP has significant potential in various technological applications. mdpi.com

Table 1: Crystallographic Data for Cubic Boron Phosphide (c-BP)

Property Value Source
Crystal System Cubic mdpi.com
Space Group F-43m (No. 216) arxiv.orgmdpi.com
Lattice Parameter (a) 4.538 Å mdpi.comarxiv.org
B-P Bond Length 1.96 Å materialsproject.org
Structure Type Zinc-blende (Sphalerite) mdpi.commaterialsproject.org

Another significant crystalline form of boron phosphide is the hexagonal phase (h-BP), which is predicted to crystallize in the P63mc space group. mdpi.commaterialsproject.org This structure is analogous to the wurtzite crystal structure. chemicalbook.com In h-BP, the boron and phosphorus atoms are also tetrahedrally coordinated. materialsproject.orgchemicalbook.com Theoretical calculations have determined the lattice parameters to be a = 3.19 Å and c = 5.29 Å, with a computed B-P bond length of 1.858 Å. mdpi.comresearchgate.net Theoretical studies have also predicted the existence of nanosheets and nanoribbons based on this hexagonal structure. mdpi.com

Table 2: Crystallographic Data for Hexagonal Boron Phosphide (h-BP)

Property Value Source
Crystal System Hexagonal materialsproject.orgchemicalbook.com
Space Group P63mc mdpi.commaterialsproject.org
Lattice Parameter (a) 3.19 Å mdpi.comresearchgate.net
Lattice Parameter (c) 5.29 Å mdpi.comresearchgate.net
B-P Bond Length 1.858 Å mdpi.comresearchgate.net
Structure Type Wurtzite chemicalbook.com

Boron phosphide also exists in a trigonal form, specifically as rhombohedral B12P2. mdpi.comresearchgate.net This phase crystallizes in the R-3m space group (No. 166). mdpi.commaterialsproject.org The structure of B12P2 is composed of B12 icosahedra linked by P-P chains, which contributes to its enhanced thermal stability. mdpi.comresearchgate.net The lattice parameters for this rhombohedral phase are a = 5.985 Å and c = 11.842 Å. mdpi.comresearchgate.net B12P2 can be synthesized through the thermal decomposition of cubic BP at high temperatures, around 1120 °C, which involves the evolution of phosphorus gas. mdpi.comresearchgate.net This material exhibits exceptional thermal stability and superhigh hardness. researchgate.net

Table 3: Crystallographic Data for Trigonal Boron Phosphide (B12P2)

Property Value Source
Crystal System Trigonal (Rhombohedral) mdpi.commaterialsproject.org
Space Group R-3m (No. 166) mdpi.commaterialsproject.org
Lattice Parameter (a) 5.985 Å mdpi.comresearchgate.net
Lattice Parameter (c) 11.842 Å mdpi.comresearchgate.net
Structural Units B12 icosahedra and P-P chains mdpi.comresearchgate.net

In addition to the experimentally observed phases, a monoclinic phase of boron phosphide has been theoretically proposed. mdpi.com This predicted phase is suggested to crystallize in the C1m1 space group with lattice parameters of a = 8.68 Å, b = 5.92 Å, and c = 10.20 Å. researchgate.net However, the experimental synthesis and verification of this monoclinic BP phase have not yet been achieved. researchgate.net Further theoretical studies using particle-swarm search methods have also predicted pressure-induced phase transitions from the zinc-blende structure to a novel C2/m phase between 113 and 208 GPa, and another transition to a P42/mnm structure above 208 GPa. researchgate.net

Table 4: Predicted Crystallographic Data for Monoclinic Boron Phosphide

Property Value Source
Crystal System Monoclinic mdpi.comresearchgate.net
Space Group C1m1 researchgate.net
Lattice Parameter (a) 8.68 Å researchgate.net
Lattice Parameter (b) 5.92 Å researchgate.net
Lattice Parameter (c) 10.20 Å researchgate.net
Status Theoretically Predicted mdpi.com

Trigonal Boron Phosphide (B12P2): Rhombohedral R-3m Space Group

Structural Characterization Methodologies

X-ray diffraction (XRD) is a fundamental and widely used technique for the structural characterization of boron phosphide. mdpi.comdiva-portal.org It allows for the determination of the crystal structure, phase purity, lattice parameters, and grain size of BP samples. diva-portal.orgarxiv.org In a typical XRD analysis, the diffraction pattern of a BP sample is collected and compared with standard diffraction patterns from databases to identify the crystalline phases present. mdpi.com

For instance, XRD analysis of BP synthesized at high pressure and high temperature (HPHT) confirms the formation of a pure phase with a sphalerite structure (F-43m). mdpi.com The diffraction peaks are well-defined, indicating good crystallinity. mdpi.com Rietveld refinement of the XRD data can be employed to obtain precise lattice parameters and atomic positions. mdpi.com XRD has been used to study BP in various forms, including powders, thin films, and nanowires. mdpi.comarxiv.org For example, XRD patterns of BP nanowires showed a blue shift in the diffraction peaks for p-type nanowires compared to n-type, which was attributed to lattice strain. mdpi.com The technique is also crucial for studying phase transformations under high pressure, where changes in the diffraction patterns can indicate a transition to a different crystal structure. arxiv.orgaip.org However, studies have shown that the cubic zinc-blende structure of BP remains stable up to at least 55 GPa with no evidence of phase transformation. arxiv.orgaip.org

Advanced Electron Microscopy for Micro- and Nanostructure Elucidation

The intricate micro- and nanostructures of boron phosphide (BP) have been unveiled through the application of advanced electron microscopy techniques. These methods provide high-resolution imaging and analytical capabilities crucial for understanding the material's morphology, crystal quality, and elemental composition.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface morphology and microstructure of boron phosphide. SEM analyses have revealed diverse morphologies depending on the synthesis method. For instance, BP synthesized under high-pressure and high-temperature (HPHT) conditions exhibits a rough fracture surface with irregular concave and convex structures. mdpi.com These samples are often polycrystalline, containing grains with sizes ranging from the nanometer to the micrometer scale. mdpi.com In some cases, well-defined crystal morphologies, such as hexagonal shapes with the top surface oriented along the (111) plane, have been observed in single-crystalline BP. aip.orgmdpi.com The morphology of BP can also be influenced by the synthesis temperature, with higher temperatures leading to the coalescence and coarsening of grains, resulting in a significant increase in particle size. mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution imaging, enabling the detailed investigation of the internal structure, crystallinity, and defects within boron phosphide. High-resolution TEM (HRTEM) has been instrumental in confirming the crystalline nature of BP, revealing lattice fringes corresponding to specific crystallographic planes, such as the (111) plane with a lattice spacing of 2.60 Å. mdpi.com TEM studies have also identified various defects in BP films, including a high density of stacking faults, dislocations, and twin boundaries, particularly near the interface with the substrate. diva-portal.org The initial growth of BP thin films has been observed to occur in islands, which can have a polycrystalline character with grain sizes on the order of 10 nanometers. optica.org Furthermore, TEM analysis has been crucial in identifying different polymorphic modifications of BP, such as the wurtzite (2H) and a previously unknown rhombohedral (9R) structure, indicating the trimorphism of BP. researchgate.netresearchgate.net

Electron Diffraction X-ray Spectroscopy (EDX)

Electron Diffraction X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is used to determine the elemental composition and distribution within boron phosphide samples. EDX analysis consistently confirms the presence of boron and phosphorus. acs.org Studies have shown that the distribution of boron and phosphorus can be uniform throughout the crystal, indicating successful and homogeneous material preparation. mdpi.comaip.org EDX mapping provides a visual representation of this elemental distribution across the sample surface. aip.orgmdpi.com However, it is noted that EDX can have lower sensitivity to lighter elements like boron, potentially leading to an underrepresentation of its concentration in the detected spectra. mdpi.comaip.org

High-Pressure Induced Phase Transitions and Stability

The behavior of boron phosphide under extreme pressure is a critical area of research, providing insights into its structural stability and potential for new phases with novel properties.

Pressure-Dependent Crystallographic Evolution

Under hydrostatic pressure, the crystal structure of boron phosphide undergoes significant evolution. The cubic zinc-blende (B3) structure is the stable phase at ambient conditions. ias.ac.in In-situ high-pressure X-ray diffraction (XRD) studies have demonstrated the remarkable structural stability of cubic BP, with the zinc-blende phase remaining stable up to at least 36.0 GPa without any phase transition. hpstar.ac.cnresearchgate.net As pressure increases, the unit cell volume decreases, and the lattice parameters shrink. hpstar.ac.cnresearchgate.net Theoretical calculations have predicted a phase transition from the zinc-blende to a rock-salt (B1) structure at extremely high pressures, with estimates for the transition pressure varying widely in the literature, from around 150 GPa to 160 GPa. ias.ac.inscispace.com One study calculated this transition to occur at approximately 1.56 Mbar (156 GPa). ias.ac.inresearchgate.netias.ac.in The pressure-induced changes in the electronic band structure are also significant, with the band gap gradually closing under pressure. researchgate.net

Phase Diagram Mapping under Extreme Conditions

Mapping the phase diagram of boron phosphide under extreme conditions is essential for understanding its stability and guiding the synthesis of different phases. Research has shown that the stability of BP under high pressure can be enhanced in both boron-rich and phosphorus-rich environments. researchgate.netiphy.ac.cn The melting curve of BP has been investigated under high pressure, revealing complex behavior. researchgate.netiphy.ac.cn For instance, a notable "frustration" in the melting curve was observed at 10.0 GPa. researchgate.netiphy.ac.cn Theoretical studies have explored the possibility of other high-pressure phases. For example, first-principles calculations suggest that at high but experimentally accessible pressures, a quartz-like (qtz) phase of BP could be more energetically favorable than the cubic zinc-blende phase. mdpi.com The pressure at which this transition might occur is calculated to be significant. mdpi.com

Interactive Data Tables

Table 1: Crystallographic Data for Boron Phosphide Phases

Phase NameCrystal SystemSpace GroupLattice Parameter (a)
Cubic (zinc-blende)CubicF4-3m4.538 Å mdpi.com
RhombohedralTrigonalR3-ma = 5.985 Å, c = 11.842 Å mdpi.com
Monoclinic (theoretical)MonoclinicC1m1a = 8.68 Å, b = 5.92 Å, c = 10.20 Å mdpi.com
HexagonalHexagonalP63mca = 3.19 Å, c = 5.29 Å mdpi.com

Table 2: High-Pressure Properties of Cubic Boron Phosphide

PropertyValuePressureReference
Bulk Modulus205(2) GPaUp to 36.0 GPa researchgate.net
Pressure Derivative of Bulk Modulus (B₀')3.8(1)Up to 36.0 GPa researchgate.net
Zinc-blende to Rock-salt Transition Pressure (Theoretical)~156 GPa (1.56 Mbar)N/A ias.ac.inresearchgate.netias.ac.in
Zinc-blende to Rock-salt Transition Pressure (Theoretical)160 GPaN/A scispace.com

Melting Behavior and Solid-Liquid Transitions under Pressure

The behavior of boron phosphide (BP) under high-pressure and high-temperature conditions reveals significant deviations from its stability at ambient pressure, where it is known to decompose at approximately 1400 K without a clearly established melting point. arxiv.org The application of pressure is a critical factor in suppressing this decomposition, allowing for the study of its melting phenomena. arxiv.org

Under elevated pressures, specifically above 2.6 GPa, boron phosphide undergoes congruent melting, a process where the solid and liquid phases have the same composition. arxiv.org This transition has been investigated using techniques such as synchrotron X-ray diffraction and electrical resistivity measurements. arxiv.org A notable characteristic of BP's melting curve is its negative slope, determined to be -60 ± 7 K/GPa. arxiv.org This negative slope is a strong indicator that the liquid (melt) phase of boron phosphide is denser than its solid phase in the pressure range studied. arxiv.org

While the melting point at ambient pressure is not experimentally established due to decomposition, extrapolation of the high-pressure melting line provides an estimated value of 2840 ± 40 K. arxiv.org Experimental studies have measured the melting curve across various pressure ranges. For instance, in situ studies have been conducted at pressures up to 9 GPa, and further investigations have explored the melting behavior at even higher pressures, from 8.0 GPa to 15.0 GPa and in the 20-40 GPa range. arxiv.orgurfu.ruresearchgate.net Some research has noted a "melting curve frustration" at 10.0 GPa. researchgate.net Ab initio simulations driven by deep learning potentials suggest that the melting curve (Tm(P)) develops a maximum at approximately 13 GPa. urfu.ru The stability of BP under high pressure, and thus its melting behavior, can be enhanced in environments rich in either boron or phosphorus. researchgate.netiphy.ac.cn

Table 1: Experimentally Determined and Estimated Melting Parameters for Boron Phosphide (BP)

ParameterValuePressure ConditionSource
Onset of Congruent Melting> 2.6 GPa> 2.6 GPa arxiv.org
Melting Curve Slope-60 ± 7 K/GPaUp to 9 GPa arxiv.org
Estimated Ambient Pressure Melting Point2840 ± 40 K0 GPa (extrapolated) arxiv.org
Predicted Melting Curve Maximum~13 GPa~13 GPa urfu.ru

This table presents key parameters related to the congruent melting of boron phosphide under pressure, derived from experimental measurements and theoretical simulations.

Upon transitioning from a solid to a liquid state under pressure, boron phosphide exhibits a significant change in its electronic properties, transforming from a semiconductor into a metallic melt. arxiv.org This transformation is evidenced by electrical resistance measurements, which show a distinct drop as the material melts. arxiv.org The resulting melt is a good electrical conductor. arxiv.org For instance, the specific electrical conductivity of liquid BP is comparable to that of iron melt at ambient pressure. arxiv.org

This semiconductor-to-metal transition upon melting is not unique to BP but has also been observed in other related materials such as boron, boron carbide (B4C), and boron nitride (BN) under pressure. arxiv.org The structural basis for this transformation in the BP melt involves a change in atomic coordination. urfu.ruarxiv.orgresearchgate.net Ab initio simulations reveal that with increasing pressure, the structure of the liquid BP evolves from a low-pressure tetrahedral-like coordination (with a coordination number of approximately 4) to a high-pressure octahedral-like coordination (with a coordination number of approximately 6). urfu.ruarxiv.orgresearchgate.net This shift indicates a more efficient atomic packing in the melt, consistent with the observation that the liquid is denser than the solid. arxiv.orgurfu.ru At ambient pressure, simulations show the melt consists of two interpenetrating subnetworks of boron and phosphorus. urfu.ruarxiv.orgarxiv.org The evolution of the melt's structure under compression is primarily driven by changes in the medium-range order of the boron subnetwork at lower pressures and by changes in the short-range order of the phosphorus subnetwork at higher pressures. urfu.ru

Table 2: Coordination and Electronic Properties of Boron Phosphide (BP) Solid vs. Melt

PhaseStateCoordination (Typical)Electronic CharacterSource
Solid BPCrystalline solid under pressure4 (Tetrahedral)Semiconductor arxiv.org
Liquid BPLow-pressure melt~4 (Tetrahedral-like)Metallic urfu.ruarxiv.orgarxiv.org
Liquid BPHigh-pressure melt~6 (Octahedral-like)Metallic urfu.ruarxiv.orgresearchgate.net

This table summarizes the transformation in coordination and electronic properties of boron phosphide upon melting under pressure.

Advanced Synthesis Methodologies for Boron Phosphide Materials

Bulk Crystal Growth Techniques

The High-Pressure High-Temperature (HPHT) method is a robust technique for synthesizing both polycrystalline and single-crystal boron phosphide (B1233454). mdpi.comresearchgate.net This approach typically involves the direct reaction of elemental precursors under conditions of high pressure and temperature, which can overcome the kinetic barriers and high volatility associated with the reactants. nih.govmdpi.com

Researchers have successfully synthesized boron phosphide by using amorphous boron powder and amorphous red phosphorus as the starting materials. mdpi.comresearchgate.netnih.gov This one-step solid-phase method under HPHT conditions is noted for its simplicity and effectiveness. mdpi.comresearchgate.net The applied pressure plays a crucial role; for instance, it has been shown to reduce the lattice constant of the resulting BP, thereby decreasing its forbidden bandwidth and enhancing its electrical properties. mdpi.comresearchgate.netnih.gov

The purity and crystallinity of the synthesized BP are highly dependent on the reaction temperature. Studies have demonstrated a positive correlation between the synthesis temperature and the purity of the final product, with higher temperatures leading to fewer heterogeneous phases. mdpi.com For example, at a pressure of 4 GPa, increasing the temperature from 1050 °C to 1200 °C results in purer BP samples. mdpi.com While this method offers significant advantages for producing high-quality BP, the extreme conditions required can present challenges for large-scale production. mdpi.com

Table 1: HPHT Synthesis Parameters for Boron Phosphide

Pressure (GPa) Temperature (°C) Starting Materials Resulting Product Key Findings Reference(s)
4 1200 Amorphous boron powder, amorphous red phosphorus Polycrystalline BP Successful one-step synthesis; high pressure improves electrical properties. mdpi.comresearchgate.netnih.gov
7.7 2327 BP submicron powders from SHS Bulk polycrystalline BP Sintering of pre-synthesized powder yields dense, hard BP. arxiv.org
5.0 3000 Elemental boron and phosphorus Millimeter-scale single-crystal BP Yields large, well-defined single crystals. mdpi.com

The eutectic melting method is a specialized technique for growing large, high-quality single crystals of boron phosphide. This method leverages a eutectic system, which allows for melting and crystallization to occur at temperatures lower than the melting points of the individual components. However, for BP, this process is conducted under extreme pressure and temperature conditions to facilitate the growth of substantial single crystals. mdpi.comresearchgate.net

A notable achievement using this technique was the synthesis of millimeter-scale single-crystal BP at a pressure of 5.0 GPa and a temperature of 3000 °C. mdpi.comresearchgate.netresearchgate.net The resulting crystals exhibit a well-defined morphology. mdpi.com Analysis of the growth mechanism under these conditions is a key area of research to understand and control the crystallization process. researchgate.netresearchgate.net While effective for producing high-quality crystals for research and property evaluation, the requirement for exceptionally high pressures and temperatures poses significant challenges for scaling up the process for broader industrial applications. mdpi.com

Table 2: Eutectic Melting Synthesis of Boron Phosphide

Pressure (GPa) Temperature (°C) Resulting Product Significance Reference(s)
5.0 3000 Large (>1 mm) single crystals of BP Enables growth of high-quality single crystals for property analysis. mdpi.comresearchgate.netresearchgate.net

Molten salt synthesis represents a versatile and facile low-temperature route to produce boron phosphide particles, including nanocrystals. iaea.orgsciencesconf.orgjim.org.cn This method involves using a molten salt as a solvent or reaction medium, which facilitates the reaction between precursors at lower temperatures than solid-state methods. iaea.org The salt medium allows for a homogeneous reaction environment, promoting the formation of nanosized products and enabling control over particle morphology. iaea.orgsciencesconf.org

The choice of salt system has a significant impact on the yield of the BP product. Research has shown that using a ternary eutectic mixture of salts, such as Sodium chloride (NaCl), Potassium chloride (KCl), and Lithium chloride (LiCl), can substantially increase the yield compared to single or binary salt systems. jim.org.cn For instance, the yield of BP using a NaCl:KCl:LiCl mixture reached 74%, a significant improvement over the 41% yield from a single salt and 39% from a double salt method. jim.org.cn This technique is promising for developing functional nanomaterials due to its ability to produce nanocrystalline BP, which can serve as a platform for applications in areas like photoelectrocatalysis. sciencesconf.org

Table 3: Molten Salt Synthesis of Boron Phosphide

Salt System Yield (%) Product Characteristics Advantages Reference(s)
Single Salt (e.g., NaCl) 41 BP particles Facile method jim.org.cn
Double Salt (e.g., NaCl:KCl) 39 BP particles - jim.org.cn
Triple Salt (NaCl:KCl:LiCl) 74 BP particles Higher yield, low temperature jim.org.cn
Not specified - Nanocrystals Promotes nanosized objects iaea.orgsciencesconf.org

Eutectic Melting Method under Extreme Conditions

Control of Morphology, Size, and Phase Purity during Synthesis

Achieving precise control over the morphology, size, and phase purity of boron phosphide is a critical challenge that directly impacts its performance in various applications. mdpi.comnih.gov The synthesis conditions play a pivotal role in determining these characteristics.

Morphology and Size Control:

In VLS growth, the diameter of the nanowires is primarily determined by the size of the catalyst droplet. rsc.org The length can be controlled by the growth time.

For nanoparticles and nanocrystals, the reaction temperature, time, and the type of solvent or flux used in methods like solvothermal and molten salt synthesis can influence the particle size and distribution. google.comjim.org.cn For example, in mechanochemical synthesis, the milling time and speed are key parameters for controlling the final particle size. google.com

Phase Purity Control:

The stoichiometry of the precursors is a crucial factor. In CVD and sputtering, the ratio of boron to phosphorus precursors (e.g., B/P ratio) must be carefully controlled to obtain the desired BP phase and avoid the formation of boron-rich (e.g., B₁₂P₂) or phosphorus-rich phases. mdpi.comnrel.gov

The reaction temperature is another critical parameter. High temperatures are often required to obtain crystalline BP, but they can also lead to the decomposition of BP into boron-rich phosphides and gaseous phosphorus. researchgate.netnrel.gov Therefore, a delicate balance must be maintained.

Post-synthesis purification steps, such as washing with acids, are often necessary to remove unreacted precursors and byproducts, thereby improving the phase purity of the final product. arxiv.org

The ongoing development of advanced synthesis strategies is focused on overcoming these challenges to enable the reproducible and scalable production of high-quality boron phosphide materials with tailored properties for next-generation electronic and energy technologies. mdpi.comnih.gov

Substrate Engineering and Lattice Mismatch Mitigation

The synthesis of high-quality, single-crystal boron phosphide (BP) films via epitaxial growth is critically dependent on the choice of substrate material. The crystalline quality of the resulting BP film is directly influenced by the properties of the substrate and the growth conditions. researchgate.net A primary challenge in the heteroepitaxial growth of BP is the lattice mismatch between the BP film and the substrate, which can introduce structural defects such as dislocations and strain, ultimately degrading the material's electronic and physical properties. osti.gov

Historically, silicon (Si) has been a common substrate for BP growth. However, a significant lattice mismatch exists between BP and Si, leading to structural defects in the grown film. osti.gov To address this, researchers have explored alternative substrates with crystal structures and lattice parameters more compatible with cubic BP (lattice parameter a = 4.538 Å). mdpi.com

Silicon carbide (SiC) has emerged as a more suitable substrate. With a lattice mismatch of only about 4% with BP, SiC facilitates better epitaxial growth compared to Si. osti.gov Studies have investigated BP film growth on various SiC polytypes, including 3C-SiC, 4H-SiC, and 6H-SiC. The epitaxial relationship is typically (111)BP || (0001)SiC. researchgate.net The use of 3C-SiC is particularly advantageous as its cubic symmetry matches that of BP, which helps to eliminate in-plane twinning, a common rotational defect. researchgate.net

More recently, zirconium diboride (ZrB₂) has been investigated as a highly promising substrate for BP epitaxy. diva-portal.org ZrB₂ offers the dual advantages of a low lattice constant mismatch and high thermal stability, making it resilient to the conditions required for BP deposition. researchgate.netdiva-portal.org Research has demonstrated successful BP epitaxy on both bulk ZrB₂(0001) single crystals and ZrB₂(0001) epitaxial films grown on 4H-SiC substrates. diva-portal.org Cross-sectional transmission electron microscopy has confirmed that the BP/ZrB₂ interface is abrupt, indicating negligible diffusion between the materials. diva-portal.org The use of such buffer layers, like ZrB₂ on SiC, represents a key strategy in substrate engineering to accommodate lattice strain.

The strain in the BP film can be influenced by the substrate's coefficient of thermal expansion. For instance, BP films grown on ZrB₂ bulk crystals were found to be under compressive strain, while those on ZrB₂/4H-SiC substrates exhibited tensile strain, as determined by Raman spectroscopy. diva-portal.org This ability to introduce controlled strain through lattice mismatch and substrate choice is a form of "strain engineering," which can be used to tune the material's bandgap and other properties. aip.org

Table 1: Comparison of Substrates for Boron Phosphide (BP) Epitaxial Growth

Substrate Material Crystal Structure Lattice Constant (Å) Lattice Mismatch with BP (%) Key Advantages/Disadvantages
Boron Phosphide (BP) Cubic (Zincblende) a = 4.538 mdpi.com N/A Target material for synthesis.
Silicon (Si) Cubic (Diamond) a = 5.431 ~19.7 Widely available, mature technology; high lattice mismatch leads to defects. osti.gov
Silicon Carbide (SiC) Hexagonal/Cubic a = 3.08 (in-plane for 4H/6H) ~4.0 osti.gov Better lattice match than Si, high thermal stability. researchgate.netosti.gov

| Zirconium Diboride (ZrB₂) | Hexagonal | a = 3.169 | ~0.5 (in-plane, requires rotation) | Low lattice mismatch, high thermal stability, conductive. researchgate.netdiva-portal.org |

Note: Lattice mismatch calculation can vary based on the specific crystallographic orientations and rotational alignment between the film and substrate.

Optimization of Growth Parameters (e.g., Temperature, Pressure, Precursor Ratios)

The successful synthesis of boron phosphide with desired properties—be it bulk crystals, microwires, or thin films—hinges on the precise control of growth parameters. The high melting point of boron and the volatility of phosphorus make the synthesis of high-quality BP a significant challenge, necessitating meticulous optimization of temperature, pressure, and precursor ratios. mdpi.com

Temperature is arguably the most critical parameter. Different synthesis methods operate at vastly different temperature regimes.

High-Temperature Methods: To synthesize millimeter-scale single-crystalline bulk BP, extreme conditions, such as 3000 °C and 5.0 GPa, have been employed using a eutectic melting method. mdpi.comresearchgate.net The thermal decomposition of cubic BP to form the rhombohedral B₁₂P₂ phase occurs at temperatures around 1120-1130 °C. mdpi.comresearchgate.net

Chemical Vapor Deposition (CVD): For epitaxial growth of BP films, the temperature must be carefully controlled to achieve the desired crystallinity. In the growth of BP on ZrB₂ substrates, 1100 °C was identified as the optimal temperature for epitaxy. diva-portal.org A lower temperature of 1000 °C resulted in polycrystalline films, while a higher temperature of 1200 °C led to the formation of the B₁₂P₂ subphosphide phase alongside polycrystalline BP. diva-portal.org Similarly, when synthesizing ultra-long BP microwires via a vapor-solid mechanism with nickel as a flux, the optimal growth temperature was found to be 1050 °C. nih.gov

Low-Temperature Methods: Attempts at low-temperature synthesis have been made using techniques like plasma-enhanced CVD (PECVD) at 250 °C. aip.org However, these efforts have resulted in amorphous films with significant carbon contamination from the organometallic precursors (e.g., trimethylboron), and subsequent thermal annealing up to 800 °C did not induce crystallization. aip.org

Pressure is a key variable, particularly in the synthesis of bulk crystals. High-pressure techniques, often combined with high temperatures, are used to overcome the volatility of phosphorus and facilitate the reaction with boron. Millimeter-sized single crystals have been grown at pressures of 5.0 GPa. For other methods like CVD, the process is often carried out at or near atmospheric pressure. researchgate.net

Precursor Ratios play a crucial role in determining the stoichiometry and electronic properties of the resulting BP material. In CVD processes, the ratio of boron-to-phosphorus precursors can be tuned to control the carrier type. mdpi.com This allows for the fabrication of both n-type and p-type BP, which is essential for creating semiconductor devices like p-n homojunctions. mdpi.com For example, in vapor-phase epitaxy, adjusting the substrate temperature and the gas source ratio can effectively modulate the conductivity type of the BP layer. mdpi.com It is critical to maintain tight control over the stoichiometric ratio of precursors, such as boron tribromide (BBr₃) and phosphorus tribromide (PBr₃), to prevent the formation of impurities like amorphous boron clusters.

Table 2: Selected Optimized Growth Parameters for Boron Phosphide Synthesis

Synthesis Method Target Product Optimal Temperature (°C) Pressure Key Precursors/Catalysts Research Finding
Eutectic Melting Bulk single crystals 3000 mdpi.comresearchgate.net 5.0 GPa mdpi.comresearchgate.net Boron, Phosphorus Enables growth of large, high-quality bulk crystals. mdpi.com
Chemical Vapor Deposition (CVD) Epitaxial film on ZrB₂ 1100 diva-portal.org Atmospheric Diborane (B₂H₆), Phosphine (B1218219) (PH₃) Temperature is critical; deviation leads to polycrystalline films or B₁₂P₂ formation. diva-portal.org
Vapor-Solid (VS) Growth Microwires 1050 nih.gov N/A Boron, Black Phosphorus, Nickel (Ni) Ni acts as a flux and transport agent to facilitate high-yield growth of ultra-long microwires. nih.gov

| Plasma-Enhanced CVD (PECVD) | Amorphous thin film | 250 aip.org | N/A | Trimethylboron (TMB), Phosphine (PH₃) | Low-temperature growth is possible but results in amorphous, carbon-contaminated films. aip.org |

Electronic Structure and Band Engineering in Boron Phosphide

Theoretical Frameworks for Electronic Structure Calculation

To accurately model and predict the electronic behavior of boron phosphide (B1233454), researchers employ a variety of sophisticated theoretical frameworks. These computational methods provide deep insights into the material's properties at a quantum level.

First-principles calculations based on Density Functional Theory (DFT) are a cornerstone for investigating the structural and electronic properties of materials, including boron phosphide. researchgate.netmdpi.comacs.orgaip.orgresearchgate.net This method allows for the calculation of the electronic band structure and density of states (DOS) from fundamental quantum mechanical principles, without requiring empirical parameters. researchgate.netmdpi.com DFT studies have been instrumental in predicting the properties of various BP structures, such as monolayers, nanoribbons, and nanotubes. mdpi.commdpi.comaip.org For instance, DFT calculations have revealed that while bulk BP is a semiconductor, zigzag-edged hexagonal BP (h-BP) nanoribbons can behave as non-magnetic direct-bandgap semiconductors. mdpi.com The accuracy of DFT calculations often depends on the choice of the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization. mdpi.comresearchgate.net

While standard DFT functionals like PBE are powerful, they are known to underestimate the band gaps of semiconductors. mdpi.comrsc.org To overcome this limitation, hybrid functionals, most notably the Heyd-Scuseria-Ernzerhof (HSE06) functional, are widely used. researchgate.netresearchgate.netaip.orgmdpi.comresearchmap.jp The HSE06 functional incorporates a portion of exact Hartree-Fock exchange, which generally yields more accurate band gap predictions that are in better agreement with experimental values. rsc.orgresearchmap.jparxiv.org Numerous studies on boron phosphide utilize HSE06 to refine the electronic structure calculations, providing a more reliable picture of the material's band gap and electronic properties. researchgate.netresearchgate.netaip.orgmdpi.comarxiv.org For example, calculations for monolayer BP show a significant correction in the band gap value when moving from a PBE functional to the HSE06 functional. mdpi.comrsc.org

To investigate electron transport phenomena in nanoscale devices, the Non-Equilibrium Green's Function (NEGF) method is often combined with DFT. researchgate.netmdpi.comresearchgate.net This powerful combination, known as DFT-NEGF, allows for the simulation of current-voltage characteristics and transport properties of devices like p-n junctions. researchgate.netaip.org Researchers have used this method to study p-n junctions constructed from single-layer boron phosphide, demonstrating diode characteristics and negative differential resistance. researchgate.netrsc.org The NEGF formalism is essential for understanding how electrons move through a device under an applied bias, providing critical insights for the design of electronic components based on BP. researchgate.netmdpi.com

The tight-binding (TB) approximation offers a computationally less intensive alternative to full DFT calculations for modeling the electronic structure of materials. researchgate.netborates.todayrsc.org The TB model is based on a set of parameters that describe the hopping of electrons between neighboring atoms. researchgate.netnih.gov For boron phosphide, TB models have been developed that can accurately reproduce the band structure obtained from more rigorous first-principles calculations, particularly those using the HSE06 functional. researchgate.netnih.gov By including interactions up to the fifth-nearest-neighbor, these TB models can provide a precise description of the electronic bands over the entire Brillouin zone with minimal deviation from DFT results. researchgate.netnih.gov The TB approach is particularly useful for studying the effects of external fields or for modeling larger, more complex systems where full DFT calculations would be computationally prohibitive. researchgate.netresearchgate.netaip.org

Non-Equilibrium Green's Function Method

Band Structure Characteristics of Boron Phosphide Phases

The arrangement of atoms in boron phosphide significantly influences its electronic band structure, determining whether it behaves as a direct or indirect band gap semiconductor. This characteristic is crucial for its potential applications in electronic and optoelectronic devices.

Bulk boron phosphide, in its stable cubic zinc-blende phase, is an indirect band gap semiconductor with an experimentally measured band gap of about 2.0-2.1 eV. rsc.orgarxiv.orgborates.today This indirect nature means that an electron transitioning from the valence band maximum (VBM) to the conduction band minimum (CBM) requires a change in both energy and momentum, typically involving the assistance of a phonon.

In contrast, theoretical studies have consistently shown that two-dimensional (2D) hexagonal boron phosphide (h-BP) monolayers are direct band gap semiconductors. researchgate.netmdpi.comarxiv.orgrsc.org In a direct band gap material, the VBM and CBM are located at the same point in the reciprocal space (the K-point for h-BP), allowing for efficient electron-hole recombination and light emission. researchgate.netrsc.orgrsc.org This transition from an indirect gap in the bulk material to a direct gap in the monolayer is a significant finding, making 2D BP highly attractive for optoelectronic applications like light-emitting diodes (LEDs). researchgate.netrsc.org

The calculated band gap values for monolayer BP vary depending on the theoretical method used. DFT calculations with the PBE functional predict a direct band gap of around 0.9 eV, while the more accurate HSE06 hybrid functional yields values in the range of 1.34 eV to 1.4 eV. researchgate.netaip.orgmdpi.comrsc.orgarxiv.org The properties of BP can be further tuned; for example, trilayer BP heterostructures revert to being indirect band gap semiconductors, while certain defective monolayers can also exhibit an indirect band gap. mdpi.comborates.todaysemanticscholar.orgnih.gov

Table 1: Comparison of Calculated Band Gaps for Boron Phosphide (BP) Structures

Structure Computational Method Band Gap Type Calculated Band Gap (eV) Source(s)
Bulk (cubic zinc-blende) Experimental/GW Indirect ~2.0 - 2.1 rsc.orgarxiv.orgborates.today
Monolayer (h-BP) DFT-GGA/PBE Direct 0.887 - 0.91 researchgate.netmdpi.comrsc.org
Monolayer (h-BP) HSE06 Direct 1.34 - 1.4 researchgate.netaip.orgmdpi.comarxiv.org
Monolayer (α₁-BP) DFT Indirect 0.21 aip.org
Monolayer with D_v defect HSE06 Indirect 1.03 mdpi.comsemanticscholar.org
Monolayer with S-W defect HSE06 Indirect 1.01 semanticscholar.org
Trilayer Heterostructure DFT Indirect N/A borates.todayrsc.org

This table provides an interactive summary of the band gap characteristics for different forms of Boron Phosphide.

Valence Band Maximum and Conduction Band Minimum Analysis

The electronic band structure of boron phosphide (BP) is a critical determinant of its semiconductor properties. For cubic boron phosphide (c-BP), a stable form of this compound, the material exhibits an indirect band gap of approximately 2.1 eV. mdpi.com This means the valence band maximum (VBM) and the conduction band minimum (CBM) are located at different positions in the k-space. mdpi.com Specifically, theoretical calculations indicate that for the F-43m crystal structure, the CBM and VBM are found at disparate points within the k-space. mdpi.com

In contrast, the two-dimensional monolayer form of boron phosphide, often referred to as a hexagonal boron-phosphide (h-BP) monolayer, is a direct band gap semiconductor. mdpi.com In this configuration, both the VBM and the CBM are situated at the K point of the reciprocal space. mdpi.com The direct band gap for this monolayer has been calculated to be around 0.91 eV. mdpi.com More advanced calculations using the HSE06 hybrid functional suggest a larger direct band gap of 1.36 eV. mdpi.com The direct band gap nature of the h-BP monolayer is primarily attributed to the interactions of π and π* bonds, which are formed by the pz orbitals of the boron and phosphorus atoms. mdpi.com

The location of the VBM and CBM can be influenced by various factors, including structural defects. For instance, in a defective boron-phosphide monolayer with a double vacancy (D_v), the material transitions to an indirect band gap semiconductor. mdpi.com In this case, the VBM is located at the X point, while the CBM is at the Y point. mdpi.com Similarly, a Stone-Wales (S-W) defect also induces an indirect band gap, with the VBM near the X point and the CBM at the Γ point. mdpi.com

Partial Density of States Analysis

The partial density of states (PDOS) provides insight into the contribution of different atomic orbitals to the electronic bands of a material. In the case of boron phosphide, the PDOS analysis reveals that the electronic bands near the Fermi level are primarily composed of the p-orbitals of both boron and phosphorus atoms. rsc.org

For the hexagonal boron phosphide (h-BP) monolayer, the conduction band minimum (CBM) is mainly contributed by the 2pz orbital of boron, while the valence band maximum (VBM) is predominantly formed by the 3pz orbital of phosphorus. aip.org A more detailed analysis indicates that the contributions of the s-orbitals from both boron and phosphorus atoms are more significant in the conduction band compared to the valence band. rsc.org

In cubic boron phosphide (c-BP), theoretical calculations for the F-43m structure show that the electrons at the top of the valence band are predominantly from the B_p and P_p orbitals. mdpi.com This highlights the crucial role of the p-orbitals in defining the electronic properties at the band edges of both cubic and hexagonal forms of boron phosphide.

Modulation of Electronic Properties through Doping and Defects

Extrinsic Doping Mechanisms

n-type and p-type Conductivity Control (e.g., Carbon, Silicon, Sulfur, Selenium, Tin)

The electronic properties of boron phosphide can be intentionally modified through extrinsic doping to achieve either n-type or p-type conductivity. This tunability is a significant advantage for its application in electronic devices. mdpi.com

p-type Doping:

Silicon (Si): The substitution of phosphorus with silicon is a method to achieve p-type doping in BP. researchgate.netrsc.org When a silicon atom, which has four valence electrons, replaces a phosphorus atom with five valence electrons, a hole is created, leading to p-type conductivity. rsc.org

Carbon (C): Carbon doping has been shown to produce p-type BP, particularly under boron-rich conditions. researchgate.net

n-type Doping:

Carbon (C): When a carbon atom, with four valence electrons, substitutes a boron atom, which has three valence electrons, an extra electron is introduced, resulting in n-type doping. researchgate.netrsc.org

Silicon (Si): Doping with silicon can also lead to n-type conductivity. mdpi.com

Sulfur (S) and Selenium (Se): The addition of sulfur or selenium can be used to obtain an n-type boron phosphide-based buffer layer. google.com

Bipolar Doping: The ability to achieve both p-type and n-type conductivity is known as bipolar doping, a property that has been reported for BP. nrel.gov

Other Dopants:

Tin (Sn): Doping with tin has been shown to significantly reduce the optical bandgap of BP from 2.2 eV in undoped samples to 1.74 eV in Sn-doped samples. borates.todayaip.org

Carrier Concentration Enhancement

The concentration of charge carriers in boron phosphide can be significantly enhanced through doping, which is crucial for improving its electrical conductivity.

In p-type BP, a high hole concentration of 5 × 10¹⁹ cm⁻³ has been reported. mdpi.com

For n-type BP, an electron concentration of 4 × 10¹⁸ cm⁻³ has been observed. mdpi.com

Recent studies on carbon-doped BP have achieved a record-high hole concentration of 5 × 10²⁰ cm⁻³. researchgate.netnrel.gov This was accomplished through reactive sputtering of amorphous BP films followed by annealing. researchgate.net

The carrier concentration in BP films has been observed to generally increase with the growth temperature. researchgate.net The ability to achieve high carrier concentrations through doping is a key factor for the potential application of BP in transparent conducting materials. uclouvain.be

Defect Engineering and Electronic Structure Impact

Defect engineering is a powerful tool for modulating the electronic properties of boron phosphide. The introduction of defects, whether intentional or unintentional, can significantly alter the material's electronic structure, including its band gap and conductivity type. mdpi.com

Four common types of defects in boron-phosphide monolayers have been studied: boron vacancy (B_v), phosphorus vacancy (P_v), double vacancy (D_v), and Stone-Wales (S-W) defects. mdpi.comnih.gov

Boron Vacancy (B_v): The presence of a boron vacancy transforms the semiconducting boron-phosphide monolayer into a metallic system. mdpi.comnih.gov In contrast, another study suggests that a B vacancy results in a direct bandgap of 0.912 eV. researchgate.net

Phosphorus Vacancy (P_v), Double Vacancy (D_v), and Stone-Wales (S-W) Defects: These defects cause the boron-phosphide monolayer to become an indirect band gap semiconductor. mdpi.comnih.gov For a P vacancy, an indirect bandgap of 0.852 eV is reported. researchgate.net

Antisite and Exchange Defects: For B and P antisite defects, the material remains a direct bandgap semiconductor with bandgap values of 0.53 eV and 0.72 eV, respectively. An exchange defect also results in a direct bandgap of 0.68 eV. researchgate.net

These defects induce local atomic reconstructions in the monolayer. mdpi.com For instance, both B_v and P_v defects can lead to the formation of five-membered and irregular nine-membered rings. mdpi.com The presence of such defects can also impact the mechanical properties, making the monolayer softer and inducing anisotropic elastic properties. mdpi.comnih.gov

The ability to introduce specific defects provides a pathway to tune the electronic properties of boron phosphide for various applications in electronics and optoelectronics. mdpi.comnih.gov

Vacancy-Induced Electronic Transitions (B-vacancy, P-vacancy, Double Vacancy)

The introduction of vacancies—missing atoms in the crystal lattice—has a profound impact on the electronic band structure of a boron phosphide monolayer. mdpi.comnih.gov A pristine BP monolayer possesses a direct band gap. mdpi.comnih.gov However, the creation of specific vacancies can induce transitions in its electronic behavior.

B-vacancy (B_v): The absence of a boron atom transforms the semiconducting BP monolayer into a metallic state. mdpi.comnih.gov

P-vacancy (P_v): A phosphorus vacancy induces a direct-to-indirect band gap transition, and the resulting material exhibits magnetic semiconducting properties. mdpi.comnih.gov The magnetism primarily arises from the localization of p_x and p_y orbitals of the doubly coordinated boron atoms neighboring the vacancy. nih.gov

Double Vacancy (D_v): The removal of an adjacent boron and phosphorus atom also leads to a direct-to-indirect band gap transition. mdpi.comnih.gov The resulting indirect band gap is approximately 1.0 eV, which is comparable to that of silicon. mdpi.com

These vacancy-induced modifications highlight the potential to locally tune the electronic and magnetic properties of BP monolayers for specialized applications. mdpi.comnih.gov

Defect TypeEffect on Band StructureResulting Property
Boron Vacancy (B_v)Induces metallic behaviorMetallic
Phosphorus Vacancy (P_v)Direct-to-indirect band gap transitionMagnetic Semiconductor
Double Vacancy (D_v)Direct-to-indirect band gap transitionIndirect Band Gap Semiconductor (~1.0 eV)
Stone-Wales Defects and Band Gap Modification

A Stone-Wales (S-W) defect is a crystallographic defect in which a bond is rotated by 90 degrees, creating two pairs of five- and seven-membered rings. In a boron phosphide monolayer, the introduction of a Stone-Wales defect also causes a transition from a direct to an indirect band gap. mdpi.comnih.gov The calculated indirect band gap for a BP monolayer with a Stone-Wales defect is approximately 1.01 eV. mdpi.com This demonstrates another avenue for band gap engineering in BP through the controlled introduction of topological defects.

Strain Engineering of Electronic Properties

Applying mechanical strain is another powerful tool for modulating the electronic properties of 2D materials.

Biaxial Strain Effects on Band Gap Modulation

Applying biaxial strain, which is uniform strain in two perpendicular directions, can monotonically tune the band gap of a boron phosphide monolayer. mdpi.comnih.gov

Tensile Strain: As tensile (stretching) strain increases, the band gap of the BP monolayer also increases. mdpi.comnih.govaip.org

Compressive Strain: Conversely, as compressive (squeezing) strain increases, the band gap decreases. mdpi.comnih.gov

For instance, within a strain range of -5% to +5%, the band gap can be tuned with an average slope of 0.05 eV per percent of strain. mdpi.com This linear response provides a predictable way to engineer the band gap for specific optical or electronic applications. aip.org

Strain TypeEffect on Band Gap
Biaxial Tensile StrainIncreases
Biaxial Compressive StrainDecreases
Uniaxial Strain and Electronic Insensitivity

In contrast to biaxial strain, the band gap of a pristine boron phosphide monolayer is largely insensitive to uniaxial strain (strain applied in a single direction). researchgate.netustc.edu.cnaip.org This electronic insensitivity under uniaxial strain is attributed to the fact that the conduction band minimum and valence band maximum are not significantly affected by this type of deformation. aip.org

Electronic Properties of Boron Phosphide Nanostructures

When the dimensions of a material are reduced to the nanoscale, quantum mechanical effects become prominent and can significantly influence the material's properties.

Quantum Confinement Effects on Band Gap

For boron phosphide nanocrystals, particularly those in the quantum confinement regime (typically less than 5 nm in diameter), the band gap is size-dependent. acs.org As the size of the BP nanocrystals decreases, the band gap increases due to quantum confinement effects. acs.org This phenomenon allows for the tuning of the band gap by controlling the nanoparticle size, which has been shown to enhance photocatalytic activity for applications like hydrogen evolution from water. acs.org

Chirality-Dependent Electronic Behavior in Nanotubes

The electronic properties of boron phosphide nanotubes (BPNTs) are intricately linked to their geometric structure, specifically their chirality, which is defined by the chiral indices (n,m). mdpi.com Theoretical studies based on Density Functional Theory (DFT) have revealed that the electronic behavior of BPNTs, including their band gap and conductivity, varies significantly between different chiralities, such as armchair (n,n) and zigzag (n,0) configurations. mdpi.comresearchgate.net

For zigzag BPNTs, an increase in diameter, which corresponds to a larger chiral index 'n', leads to a gradual decrease in the HOMO-LUMO energy gap. mdpi.comresearchgate.net For instance, the (5,0) BPNT is described as having a strong electrophilic character and being the most conductive system in one study due to its small energy gap. mdpi.comresearchgate.net Another study found that zigzag (n,0) BPNTs with n = 4–15 can range from metallic to semiconducting behavior. mdpi.com Specifically, low-chirality zigzag BPNTs like the (5,0) nanotube can exhibit a metallic character with a very small energy gap (0.08 eV), while the (10,0) BPNT behaves as a semiconductor with a larger gap (0.98 eV). mdpi.com This suggests that the electronic properties of zigzag BPNTs can be tuned by altering their diameter. mdpi.com

In contrast, armchair (n,n) BPNTs exhibit a different trend. As their diameter and chiral index increase, they can undergo a phase transition from a semiconductor to a conductor system. mdpi.comresearchgate.net However, another study found that with the exception of the (5,5) nanotube, armchair BPNTs are direct band gap semiconductors, similar to the BP monolayer. diva-portal.org The stability of these nanotubes is also a factor, with calculations indicating that very small diameter nanotubes like (3,3) and (4,0) are unstable. diva-portal.org Unlike carbon nanotubes, where electronic properties strongly depend on chirality, the band gap of BPNTs shows a dependence on both diameter and chirality, which has significant implications for their potential use in nanoelectronic devices. mdpi.comdiva-portal.orgarxiv.org

The stability of BPNTs is found to be lower than that of boron nitride nanotubes (BNNTs) and carbon nanotubes (CNTs) but higher than other BC₂NNT isomers. acs.org The cohesive energy, a measure of stability, is observed to be between 6.6 and 8.2 eV/atom for certain boron carbonitride nanotubes, while for BPNTs it is around -2.95 eV/atom. acs.org All studied phosphorus nanotubes (PNTs), regardless of their helicity, are found to be semiconducting, with band gaps increasing with the tube radius. edpsciences.org

Table 1: Chirality-Dependent Electronic Properties of Boron Phosphide Nanotubes (BPNTs) This table summarizes findings on how the chiral vector (n,m) affects the electronic character and energy gap of BPNTs. Data is compiled from theoretical DFT calculations.

Nanotube TypeChiral Index (n,m)Diameter (Å)Electronic CharacterEnergy Gap (eV)Source
Zigzag(5,0)~4.5Metallic / Highly Conductive0.08 mdpi.com
Zigzag(6,0)~5.3Semiconductor- gu.se
Zigzag(8,0)~7.0Semiconductor- diva-portal.org
Zigzag(10,0)~8.6Semiconductor0.98 mdpi.com
Zigzag(12,0)~10.3Semiconductor- diva-portal.org
Armchair(3,3)~5.3Semiconductor (Most Stable)- mdpi.comresearchgate.net
Armchair(4,4)~6.9Semiconductor- nih.gov
Armchair(5,5)~8.6Exception (not specified)- diva-portal.org
Armchair(n,n)Increases with 'n'Semiconductor to Conductor TransitionDecreases with 'n' mdpi.comresearchgate.net

High Carrier Mobility in Monolayer and Heterostructures

Monolayer hexagonal boron phosphide (h-BP) is a direct band gap semiconductor that has garnered significant attention for its exceptional electronic properties, most notably its high theoretical carrier mobility. researchgate.netmdpi.comrsc.org First-principles calculations predict that the carrier mobility in a BP monolayer can exceed 10,000 cm²/V·s for electrons and reach approximately 5,000 cm²/V·s for holes. researchgate.netfigshare.com These values are considerably higher than those for many other two-dimensional (2D) materials, such as MoS₂, which has a mobility of around 200 cm²/V·s. rsc.orgacs.org This high mobility is attributed to a combination of low effective masses for both electrons and holes and weak scattering by polar phonon modes. arxiv.orgaps.org

The promising electronic characteristics of BP monolayers make them an excellent component for creating van der Waals (vdW) heterostructures with other 2D materials. nih.gov These heterostructures often retain or even enhance the desirable properties of the constituent layers. For example, in a BP/graphene heterostructure, the device can exhibit a high mobility of ~8,000 cm²/V·s at room temperature, largely inheriting the intrinsic mobility of graphene. oup.com

In heterostructures with other semiconductors, the BP layer can compensate for the deficiencies of the partner material. For instance, while monolayer indium selenide (B1212193) (InSe) has high electron mobility, it suffers from low hole mobility; an InSe/BP heterostructure overcomes this limitation, exhibiting a high charge carrier mobility of up to 12,000 cm²/V·s. nih.gov Similarly, BP/MoS₂ heterostructures are designed to leverage the high carrier mobility of BP to overcome the lower mobility inherent in MoS₂. acs.orgnih.gov Theoretical studies of XMoSiP₂/BP (where X= S, Se) heterostructures predict exceptionally high carrier mobilities, with electron mobility up to 9,806 cm²/V·s and hole mobility up to 53,500 cm²/V·s.

The carrier mobility in BP can be influenced by various factors. Hydrogenation of a BP monolayer, for example, can significantly alter mobility, with calculated values of 0.51 cm²/V·s (armchair) and 94.4 cm²/V·s (zigzag) for electrons, and 136.8 cm²/V·s (armchair) and 175.15 cm²/V·s (zigzag) for holes. nih.govresearchgate.net The construction of heterojunctions, such as with C₃N or C₃B, can also modulate electronic properties, though it may not always improve carrier mobility compared to the pristine monolayer. researchgate.netrsc.org

Table 2: Theoretical Carrier Mobility in Monolayer Boron Phosphide (BP) and Related Materials This table provides a comparison of theoretically calculated room-temperature carrier mobilities for electrons (μe) and holes (μh).

MaterialElectron Mobility (μe) (cm²/V·s)Hole Mobility (μh) (cm²/V·s)Source
Monolayer BP> 10,000~5,000 researchgate.netfigshare.com
Monolayer BP> 20,000- rsc.org
Bulk BP~140~900 aps.orgmdpi.com
Monolayer MoS₂~400- acs.org
Monolayer Black Phosphorus-~1,000 turcomat.org
Hydrogenated Monolayer BP (zigzag)94.4175.15 nih.govresearchgate.net
Hydrogenated Monolayer BP (armchair)0.51136.8 nih.govresearchgate.net

Table 3: Carrier Mobility in Boron Phosphide (BP) Heterostructures This table showcases the high carrier mobility achieved in various vdW heterostructures incorporating a BP monolayer.

HeterostructureCarrier Mobility (cm²/V·s)NotesSource
InSe/BP~12,000Charge carrier mobility is mainly derived from the BP monolayer. nih.gov
BP/Graphene~8,000Device inherits the high intrinsic mobility of graphene. oup.com
XMoSiP₂/BP (X= S, Se)up to 9,806 (electron); up to 53,500 (hole)Anisotropic mobilities observed.
BC₂P/Graphene~10,000 to ~100,000At least one high carrier mobility is present. researchgate.net
BC₂P/Black Phosphorus~10,000At least one high carrier mobility is present. researchgate.net

Spectroscopic Characterization and Vibrational Dynamics of Boron Phosphide

Phonon Spectral Analysis

The vibrational properties of boron phosphide (B1233454) (BP) are fundamental to understanding its thermal and electronic behavior. Phonon spectral analysis, through both experimental and theoretical approaches, provides critical insights into the lattice dynamics of this compound.

Raman Spectroscopy for Phonon Mode Identification and Pressure Dependence

Raman spectroscopy is a powerful non-destructive technique used to identify the phonon modes of a material. In cubic boron phosphide with a zinc-blende structure (space group F-43m), group theory predicts two Raman-active phonon modes at the Brillouin zone center: a transverse optical (TO) mode and a longitudinal optical (LO) mode. aip.org At ambient conditions, these modes are observed with the TO mode being very weak and the LO mode appearing as a strong band. aip.org

The pressure dependence of these Raman modes provides valuable information about the material's compressibility and lattice dynamics under strain. Studies have shown that as pressure increases, the frequencies of both the TO and LO modes shift to higher values. aps.orgresearchgate.net This blue shift is a typical response of a crystal lattice to compression.

A key observation in the high-pressure Raman spectra of BP is the change in the relative intensities of the TO and LO modes. At ambient pressure (0.1 MPa), the intensity ratio of the TO to LO peak (ITO/ILO) is approximately 0.25. aip.orgresearchgate.netarxiv.org However, with increasing pressure up to 45 GPa, this ratio dramatically increases to about 2.5. aip.orgresearchgate.netarxiv.org This phenomenon is attributed to the pressure dependence of the effective electro-optical constant. aip.orgresearchgate.netarxiv.org

Furthermore, second-order Raman scattering has been observed in the frequency range of 1300–1700 cm⁻¹. These second-order features are combinations of first-order phonon modes from various points in the Brillouin zone, including Γ, K, L, Q, and X. aip.org The pressure dependence of these multiphonon processes has also been determined, offering a more complete picture of the vibrational landscape of BP under compression. aps.org

Raman ModeFrequency at Ambient Pressure (cm⁻¹)Pressure Dependence
TO~794Increases with pressure
LO~823Increases with pressure
Pressure (GPa)ITO/ILO Ratio
0.0001~0.25
45~2.5

First-Principles Calculations of Lattice Dynamics and Phonon Spectra

First-principles calculations, based on density functional theory (DFT), are instrumental in complementing and interpreting experimental spectroscopic data. These calculations can predict the phonon dispersion of BP, which illustrates the relationship between phonon frequency and momentum throughout the Brillouin zone. frontiersin.org

Theoretical calculations confirm the dynamical stability of the zinc-blende structure of BP, as indicated by the absence of imaginary frequencies in the phonon dispersion curves. mdpi.com The calculated phonon spectra show that the vibrational modes are distributed in distinct low-frequency and high-frequency regions. In the low-frequency region, the vibrations are primarily due to the heavier phosphorus atoms, while the lighter boron atoms contribute more significantly to the high-frequency vibrations. mdpi.com

First-principles calculations have been used to investigate the phonon dispersion of both bulk and two-dimensional (2D) BP. For monolayer and bilayer BP, the calculated phonon spectra confirm their dynamical stability. researchgate.net These theoretical studies are crucial for predicting the properties of novel BP nanostructures and heterostructures. rsc.orgborates.today For instance, the phonon spectra of BP/blue phosphorus and BP/SiC heterostructures have been calculated to ensure their dynamical stability, which is a prerequisite for their potential application in optoelectronic devices. rsc.orgnih.gov

Calculations also provide insights into the topological nature of the phonon bands in BP, revealing the existence of Weyl points, quadratic nodal lines, and triple points in the acoustic and optical branches. frontiersin.org These topological features are a subject of growing interest in condensed matter physics.

Optical Spectroscopy of Boron Phosphide Materials

Optical spectroscopy techniques are essential for characterizing the electronic properties of boron phosphide, particularly its band gap and light-emitting characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Band Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a standard method for determining the optical band gap of semiconductors. For bulk cubic boron phosphide, it is known to be an indirect band gap semiconductor. mdpi.com Experimental studies on single-crystal BP have determined the band gap to be approximately 2.1 eV. aps.org Other reports for undoped BP samples suggest a slightly higher value of 2.2 eV. borates.today

The Tauc plot method is a widely used technique to extract the band gap from UV-Vis absorption data. researchgate.netarxiv.org However, the accuracy of this method can be affected by baseline absorption below the expected band gap. researchgate.net For a novel ternary boron phosphide compound, Na₂BP₂, UV-Vis spectroscopy determined a direct band gap of 1.1 eV. osti.gov

Photoluminescence (PL) Studies and Phonon-Assisted Processes

Photoluminescence (PL) spectroscopy is a sensitive probe of the electronic structure and recombination processes in semiconductors. In materials with an indirect band gap like cubic BP, radiative recombination of an electron and a hole requires the assistance of a phonon to conserve momentum. This results in phonon-assisted photoluminescence. aps.org

First-principles calculations combined with PL spectroscopy have confirmed the n-type nature of BP and its indirect band gap of about 2 eV. mdpi.com Theoretical frameworks have been developed to study phonon-assisted luminescence in solids, which can be applied to materials like boron phosphide to provide a comprehensive understanding of their light emission properties. aps.org

Optical Absorption Spectra Analysis in Monolayers and Heterostructures

The optical properties of low-dimensional boron phosphide, such as monolayers and heterostructures, are of significant interest for next-generation optoelectronic devices. First-principles calculations are a key tool for predicting the optical absorption spectra of these materials.

Studies on monolayer BP have shown that it possesses a direct band gap of around 1.4 eV, making it a promising candidate for photocatalytic applications as it can absorb sunlight with wavelengths up to approximately 890 nm. researchmap.jp

Van der Waals (vdW) heterostructures based on BP have been theoretically investigated for their optical properties. For example, heterostructures of BP with blue phosphorus have been shown to exhibit remarkable optical absorption in the ultraviolet (UV) range while being transparent to visible light. rsc.orgresearchgate.net Similarly, BP/MoS₂ heterostructures show enhanced optical absorbance in both the near-infrared (NIR) and visible light regions compared to the individual monolayers. acs.org The calculated optical absorption spectra for BP-SiC vdW heterostructures also demonstrate enhanced properties compared to the constituent monolayers, with an absorption intensity reaching up to about 10⁵ cm⁻¹. nih.gov These findings highlight the potential of BP-based heterostructures in future optoelectronic and photocatalytic applications. borates.today

Complex Dielectric Function and Absorption Coefficients

The optical properties of Boron Phosphide (BP), including its absorption coefficient, can be determined from its complex dielectric function. rsc.org Theoretical studies of BP heterostructures have shown that the material exhibits unique optical properties with significant absorption in the solar spectra. aip.orgresearchgate.net For instance, a Boron Phosphide/Germanium Carbide (BP/GeC) hetero-bilayer was calculated to have a notable absorption of 5 x 10⁵ cm⁻¹. aip.orgresearchgate.net

The absorption characteristics of BP are highly dependent on wavelength and material structure. Thin films of amorphous BP are largely transparent in the long-wavelength region (from 600-1100 nm), with absorbance increasing in the short-wavelength region. spbstu.ru The material also demonstrates a considerable absorption coefficient in the ultraviolet (UV) region. rsc.org Phonon-mediated indirect optical absorption in the visible spectrum is considered weak. uclouvain.be

While BP has potential as a p-type transparent conductor due to its low hole effective masses, its transparency is affected by a relatively small indirect bandgap of about 2 eV. uclouvain.be A significant portion of its opacity is attributed to high reflectivity, which can be derived from the refractive index and absorption coefficient. uclouvain.be For a 100-nm film, reflectivity can account for a 39% loss of transparency. uclouvain.be

External factors like strain can be an effective method to tune the optoelectronic properties of BP. rsc.orgaip.orgresearchgate.net In studies on BP/GeC hetero-bilayers, applying a 4% compressive strain was found to increase the maximum absorption coefficient to approximately 6.5 x 10⁵ cm⁻¹. aip.orgresearchgate.net

Table 1: Reported Absorption Coefficient Values for Boron Phosphide (BP)

Material SystemConditionReported Absorption Coefficient (cm⁻¹)Source
BP/GeC Hetero-bilayerUnstrained5 x 10⁵ aip.orgresearchgate.net
BP/GeC Hetero-bilayer4% Compressive Strain~6.5 x 10⁵ aip.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a crucial technique for determining the surface composition, purity, and electronic states of Boron Phosphide. nih.govresearchgate.net Analysis of BP microwires using XPS revealed characteristic peaks for boron and phosphorus at binding energies of 187.9 eV (B 1s) and 128.4 eV (P 2p), respectively. nih.gov The presence of these peaks indicates that boron and phosphorus atoms are bound by strong covalent bonds within the material. nih.gov

XPS is also employed to verify the phase purity of BP samples. Studies on microsized cubic BP particles produced by vacuum-sealed solid-state reaction used XPS results to confirm the high purity of the prepared particles. researchgate.netresearchgate.net Furthermore, XPS can be used to determine the atomic ratio of the constituent elements. In BP films grown by reactive magnetron sputtering, the phosphorus to boron (P/B) atomic ratio was shown to increase from 1.06 to 1.52 as the gas flow ratio was adjusted. science.gov

Table 2: XPS Binding Energies for Boron Phosphide (BP)

ElementOrbitalBinding Energy (eV)Source
Boron (B)1s187.9 nih.gov
Phosphorus (P)2p128.4 nih.gov

Electron Energy Loss Spectroscopy (EELS) for Compositional and Bonding Analysis

Electron Energy Loss Spectroscopy (EELS) is a powerful tool for the compositional and bonding analysis of Boron Phosphide, offering high sensitivity, particularly for low-atomic-number elements like boron. aip.orgresearchgate.net This technique is often used in conjunction with Transmission Electron Microscopy (TEM). spbstu.ruaip.org EELS has been successfully used to prove the presence of boron in thin films where other methods like Energy-Dispersive X-ray Spectroscopy (EDX) may face difficulties. aip.orgresearchgate.net

In analyses of BP films grown on silicon substrates, EELS spectra showed a clearly distinguishable boron K edge peak at 189 eV and a phosphorus K absorption edge at 132 eV. aip.orgresearchgate.net These measurements confirmed the successful growth of a boron phosphide film. aip.orgresearchgate.net

EELS is also effective for quantitative compositional analysis. Relative quantification of BP films has demonstrated a nearly stoichiometric 1:1 ratio of boron and phosphorus, within the typical 10% accuracy of the EELS measurement. researchgate.net In other cases, EELS has been used to identify semi-stoichiometric compositions, such as a ratio of 60% boron and 40% phosphorus. spbstu.ru Beyond elemental composition, EELS has been used to investigate Mie resonances in BP nanoparticles and to study the electron energy loss spectrum of strained monolayer hexagonal BP (h-BP). researchgate.netnih.gov

Table 3: EELS Peak Detections for Boron Phosphide (BP)

ElementAbsorption EdgeDetected Energy (eV)Source
Boron (B)K edge189 aip.orgresearchgate.net
Phosphorus (P)K edge132 aip.orgresearchgate.net

Boron Phosphide Heterostructures and Interfaces

Van der Waals (vdW) Heterostructures of Boron Phosphide (B1233454)

The assembly of 2D materials into vdW heterostructures can generate unprecedented physical properties not present in the individual layers, arising from the weak vdW interactions at the interface. researchgate.net These interactions, while gentle enough to preserve the intrinsic properties of the constituent layers, facilitate significant electronic and optical modifications. rsc.org

The stability and feasibility of forming a vdW heterostructure are primarily assessed through its binding energy (E_b), which quantifies the interaction strength between the layers. A negative binding energy signifies an energetically favorable and stable configuration. rsc.org These interactions are characterized as weak vdW forces rather than strong covalent bonds, which makes the experimental realization of these heterostructures possible. rsc.org

First-principles calculations based on density functional theory (DFT) are commonly used to determine these energies. For instance, in a heterostructure composed of boron phosphide and Janus Ga₂SSe, two primary stacking patterns (BP/SGa₂Se and BP/SeGa₂S) exhibit binding energies of -35.24 and -23.75 meV Å⁻², respectively. rsc.org Similarly, for a BP/SiC heterostructure, different stacking configurations yield binding energies ranging from -0.12 eV to -0.24 eV, with corresponding interlayer distances between 3.19 Å and 3.41 Å. nih.gov These values are typical for vdW systems and confirm the chemical stability of the heterostructures. rsc.orgaip.org

Table 1: Binding Energy and Interlayer Distance in Various BP Heterostructures

Heterostructure SystemStacking ConfigurationBinding Energy (E_b)Interlayer Distance (d)
BP/SGa₂Se--35.24 meV Å⁻²3.28 Å
BP/SeGa₂S--23.75 meV Å⁻²3.32 Å
BP/SiCStacking (c)-0.24 eV3.19 Å
BP/SiCStacking (a)-0.12 eV3.41 Å
BP/MoGe₂N₄Stacking-I-3.29 Å

Data sourced from first-principles calculations. lqdtu.edu.vnrsc.orgnih.gov

The precise arrangement of atoms between adjacent layers, known as the stacking pattern, has a profound impact on the electronic and optical properties of BP heterostructures. researchgate.net The magnitude and nature (direct or indirect) of the band gap are strongly dependent on this stacking configuration. rsc.org

For example, theoretical studies on gallium nitride/boron phosphide (GaN/BP) heterobilayers show that the band gap can be either direct or indirect depending on the stacking pattern. researchgate.netrsc.org In BP/germanium carbide (BP/GeC) heterostructures, the electronic band structure's nature and value are highly responsive to the stacking order. aip.org Similarly, in BP/MoGe₂N₄ heterostructures, multiple structurally stable stacking configurations exist, each with distinct electronic features. lqdtu.edu.vnacs.org This tunability allows for the precise engineering of material properties for specific applications. The work function of the heterostructure is also highly sensitive to the stacking patterns. aip.org

Table 2: Influence of Stacking on BP Heterostructure Properties

HeterostructureStacking Dependent PropertyObservation
GaN/BPBand Gap (Direct/Indirect)The nature of the band gap is strongly dependent on the stacking pattern. rsc.org
BP/GeCBand Gap, Work FunctionBoth electronic band structure and work function are highly responsive to stacking. aip.org
BP/MoGe₂N₄Structural StabilityMultiple stable stacking configurations exist, allowing for experimental fabrication. lqdtu.edu.vn
BP/Blue PhosphoreneBand GapThe AB stacking pattern results in the largest direct band gap of 1.07 eV. acs.org

A critical feature of many BP-based vdW heterostructures is the formation of a Type-II band alignment, also known as a staggered gap. nih.govx-mol.net In this configuration, the conduction band minimum (CBM) and the valence band maximum (VBM) are localized on different layers of the heterostructure. nih.gov For example, in a BP/SiC heterostructure, the VBM originates from the SiC monolayer while the CBM comes from the BP monolayer. nih.gov

This spatial separation of charge carriers is highly beneficial for optoelectronic and photovoltaic applications. acs.org When an electron-hole pair is generated by light absorption, the Type-II alignment facilitates their efficient separation, with electrons moving to one layer and holes to the other. x-mol.netresearchgate.net This process reduces the probability of recombination, enhancing the efficiency of solar cells and photocatalytic devices. nih.govresearchgate.net Examples of BP heterostructures exhibiting Type-II band alignment include BP/MoGe₂N₄, BP/SiC, MoSe₂/BP, and ZnO/BP. lqdtu.edu.vnnih.govx-mol.netresearchgate.net

Stacking Pattern Influence on Electronic and Optical Properties

Heterojunction Formation and Principles (e.g., BP/MoS₂)

The formation of a heterojunction, such as between boron phosphide and molybdenum disulfide (MoS₂), relies on fundamental principles of material compatibility and interfacial physics. The hexagonal crystal structures of BP and MoS₂ are similar, and their lattice constants are close, which results in a minimal lattice mismatch when they are combined to form a BP/MoS₂ heterojunction. acs.org This structural compatibility is crucial for creating a high-quality interface.

When the two materials are brought into contact, a vdW heterostructure is formed. researchgate.net The differing work functions of the individual layers drive the system toward thermal equilibrium. acs.org For instance, the work function of a BP monolayer is lower than that of an MoS₂ monolayer. acs.org Consequently, upon forming the heterojunction, electrons migrate from the BP layer to the MoS₂ layer. This transfer continues until the Fermi levels align, resulting in the formation of a built-in electric field at the interface. acs.org This internal field is a key characteristic of the heterojunction, profoundly influencing its electronic behavior and enabling applications such as photocatalysis and photovoltaics. researchgate.net

Interfacial Phenomena and Charge Redistribution

At the interface of a BP heterostructure, significant charge redistribution occurs, which is fundamental to its modified properties. mdpi.com This phenomenon is driven by the difference in the work functions of the constituent monolayers, leading to the formation of a built-in electric field directed from the material with the lower work function to the one with the higher work function. acs.orgmdpi.com

In the BP/MoS₂ heterostructure, electrons are transferred from the BP layer to the MoS₂ layer, causing an accumulation of electrons on the MoS₂ side and a depletion of electrons (or accumulation of holes) on the BP side. acs.org Bader charge analysis, a method for calculating atomic charges, quantifies this transfer; for a BP/MoS₂ system, approximately 0.015 elementary charges (|e|) migrate from the BP to the MoS₂ monolayer. acs.org A similar charge transfer is observed in BP/SiC heterostructures, where the BP layer donates electrons to the SiC layer. nih.gov This charge redistribution creates an electrostatic potential difference across the interface, which can effectively separate photogenerated electron-hole pairs and renormalize the momentum of charge carriers. nih.govresearchgate.net

Advanced Functional Research Domains for Boron Phosphide Materials

Optoelectronic Device Principles and Architecture

Boron phosphide (B1233454) (BP) is a III-V semiconductor compound that has attracted considerable interest for its potential in various advanced functional applications due to its remarkable properties. mdpi.com These include exceptional structural stability, a wide and tunable bandgap, high thermal conductivity, and robust chemical inertness. mdpi.commultichemindia.com The unique combination of these characteristics makes BP a promising candidate for next-generation optoelectronic devices.

Photodetector Design and Performance Enhancement

Boron phosphide's tunable electronic properties make it a versatile material for photodetector applications. mdpi.com The carrier type in BP nanowires can be controlled by adjusting the boron-to-phosphorus precursor ratio during chemical vapor deposition (CVD), enabling the creation of well-defined homojunctions for high-performance optoelectronic devices. mdpi.com

Several strategies are being explored to enhance the performance of BP-based photodetectors. One approach involves the creation of heterostructures. For instance, interfacing BP with two-dimensional (2D) materials like chiral hybrid perovskites has been shown to synergistically enhance carrier mobility, photoresponsivity, and polarization sensitivity. researchgate.net In such heterostructures, the perovskite layer can provide an inflow of photogenerated carriers to the BP, improving charge carrier transfer, separation, and transport processes. researchgate.net This can boost the photodetector's responsivity and photogain by nearly an order of magnitude compared to a standalone BP device. researchgate.net

Another method for performance enhancement is the integration of metasurfaces. Metasurfaces can enhance the interaction between light and the BP material, leading to a significant increase in photoresponsivity. optica.orgaip.org For example, a nonlocal metasurface composed of a planar waveguide and a low-contrast grating can be used to selectively enhance the photoresponse at specific polarized directions. optica.org This technique has been demonstrated to improve the responsivity of a black phosphorus (BP) photodetector by a factor of seven. optica.org Similarly, integrating BP-MoS2 photodiodes with metal-insulator-metal (MIM) metasurface gratings can increase light absorption in the mid-wave infrared (MWIR) range, leading to enhanced photodetection. aip.orgacs.org

The table below summarizes the performance of different BP-based photodetector designs.

Photodetector DesignEnhancement MechanismKey Performance MetricReference
BP/(MBA)2PbI4 HeterostructureInterfacing with chiral perovskite~10x increase in responsivity and photogain researchgate.net
BP with Nonlocal MetasurfaceEnhanced light-BP interaction7x improvement in responsivity optica.org
BP-MoS2 with MIM MetasurfaceIncreased MWIR light absorption3.9x increase in photoresponse at 3.88 µm acs.org

Principles of Transparent Conductors Based on Boron Phosphide

Boron phosphide shows significant promise as a p-type transparent conducting material, a class of materials that is still facing challenges in achieving high performance. researchgate.netnrel.gov The potential of BP in this area stems from its unique electronic band structure. It possesses an indirect bandgap of approximately 2.0 eV, which lies in the visible spectrum, and a much wider direct bandgap in the ultraviolet region (around 4.3 eV). nrel.govaps.orgosti.gov

The key to BP's transparency is the weakness of its indirect optical transitions at room temperature. researchgate.netnrel.gov Theoretical calculations, including the effects of electron-phonon coupling, predict that a 100 nm-thick BP film would absorb a negligible amount of red and yellow light, and less than 10% of violet light. researchgate.net This low absorption in the visible spectrum is crucial for transparent conductor applications.

Furthermore, BP exhibits a highly dispersive valence band, which results in low hole effective masses (around 0.35 me). nrel.gov This characteristic, combined with weak scattering by polar phonon modes, leads to a very high theoretical phonon-limited hole mobility, estimated to be around 900 cm²/Vs at room temperature. aps.orgcam.ac.ukuclouvain.be This exceptional mobility is a significant advantage over conventional p-type transparent conducting oxides, where hole mobility is often limited. aip.org The less ionic bonding in BP compared to oxides is thought to be a contributing factor to this weak scattering. aps.orgcam.ac.uk

The combination of high transparency and high hole mobility gives BP a figure of merit for transparent conductors that is predicted to exceed that of established p-type materials by an order of magnitude. aps.orgcam.ac.uk Bipolar doping, the ability to be doped as both p-type and n-type, has also been reported in BP, further expanding its potential applications in transparent electronics. nrel.govuclouvain.be

Photovoltaic Applications and Power Conversion Efficiency

Boron phosphide is being actively researched for its potential in photovoltaic devices, particularly in the context of heterostructure solar cells. acs.orgnih.gov Its favorable electronic properties and ability to form efficient heterojunctions with other materials make it a compelling candidate for next-generation solar energy conversion. acs.orgnih.gov

A notable example is the development of S-scheme heterostructures, such as those combining boron phosphide with molybdenum disulfide (MoS₂). acs.orgnih.gov In these structures, the BP monolayer provides superior carrier mobility and a strong response to both infrared and visible light, compensating for the limitations of MoS₂. acs.orgnih.gov Theoretical studies have shown that specific stacking configurations of BP/MoS₂ van der Waals heterostructures can achieve remarkable power conversion efficiencies (PCE). For instance, the "AB" stacking configuration is predicted to have a PCE of 22.27%, which is comparable to or even surpasses many other reported heterostructure solar cells. acs.org

The high PCE in these heterostructures is attributed to several factors, including a favorable band alignment that promotes efficient separation of photogenerated electron-hole pairs, and a strong built-in electric field at the interface. acs.orgresearchgate.net The direct bandgap nature of some of these heterostructures is also advantageous for photovoltaic applications. acs.org

Research has also explored the potential of BP in other heterojunction solar cells. For example, a heterostructure of BP with monolayer MoS₂ has a calculated PCE exceeding 20%, significantly higher than that of MoS₂/p-Si heterojunction solar cells. nih.gov Furthermore, theoretical calculations for a p-BP/n-Si/n-GaP structure suggest the possibility of achieving a photovoltaic conversion efficiency of up to 28%. aip.org

The table below presents the theoretical power conversion efficiencies of various BP-based heterostructures for photovoltaic applications.

HeterostructureStacking/ConfigurationTheoretical Power Conversion Efficiency (PCE)Reference
Boron Phosphide/MoS₂AB stacking22.27% acs.org
Boron Phosphide/MoS₂AA' stacking20.19% acs.org
Monolayer MoS₂/BP->20% nih.gov
p-BP/n-Si/n-GaP-up to 28% aip.org
BP/MoSe₂-up to 23.04% researchgate.net

Thermal Management and Heat Dissipation Research

The increasing power density and miniaturization of electronic and photonic devices present a significant challenge in terms of thermal management. technologypublisher.com Efficiently dissipating the excess heat generated in these devices is crucial to prevent performance degradation and permanent damage. technologypublisher.com Boron phosphide has emerged as a highly promising material for thermal management applications due to its exceptional thermal conductivity. technologypublisher.comucla.edu

High Thermal Conductivity Materials Development

Boron phosphide possesses a unique combination of properties that make it an excellent candidate for a high thermal conductivity material. ucla.eduacs.org It is an isotropic semiconductor with high thermal stability, exceptional chemical refractory properties, and a large elastic modulus. technologypublisher.comucla.edu Critically, its thermal conductivity is significantly higher than that of silicon, a standard material in electronics. technologypublisher.com

Researchers have successfully synthesized high-quality BP single crystals and have measured a record-high thermal conductivity of 460 W/mK at room temperature. acs.orgresearchgate.net This value is comparable to that of other high thermal conductivity materials like hexagonal silicon carbide and cubic boron phosphide. arxiv.org The high thermal conductivity of BP is attributed to its phonon transport properties. ucla.eduacs.org Studies have mapped the phonon spectra of BP and measured its phonon mean free-path spectra, providing a detailed understanding of its thermal transport mechanisms. ucla.eduacs.org

The table below compares the room temperature thermal conductivity of Boron Phosphide with other relevant materials.

MaterialThermal Conductivity (W/mK) at 300K
Boron Phosphide (single crystal)460 acs.orgresearchgate.net
Hexagonal Boron Phosphide (a-axis)561.2 (calculated) arxiv.org
Hexagonal Boron Phosphide (c-axis)427.4 (calculated) arxiv.org
Silicon~150
Diamond~2000
Cubic Boron Nitride~1300

Thermal Control Coatings for Extreme Environments (e.g., Deep-Space Probes)

The exceptional thermal and chemical stability of boron phosphide, withstanding temperatures up to 1500K in air, makes it a suitable material for coatings in extreme environments. erganeo.com These properties are particularly valuable for applications such as thermal control coatings for deep-space probes and other aerospace components. erganeo.commdpi.comuminho.pt

Thermal control coatings are essential for maintaining the temperature of internal instruments and payloads within a safe operating range by managing heat transfer through radiation. uminho.pt BP films have been identified as having potential for this application due to their high transmittance in the infrared band and anisotropic light absorption properties. mdpi.com By adjusting the thickness of the BP film, it is possible to achieve dynamic infrared radiation modulation, which can improve the reliability of devices operating in environments with extreme temperature fluctuations. mdpi.com

The development of chemical vapor deposition (CVD) systems has enabled the application of exotic material coatings, including boron phosphide, as thin film layers on various substrates. pce-international.com This technology is crucial for creating robust and reliable thermal control coatings for the demanding conditions of aerospace applications. pce-international.comresearchgate.net The use of BP in this context is driven by the need for materials that are lightweight, extremely hard, and capable of withstanding extreme temperatures and corrosive environments. pce-international.com

Energy Conversion and Storage Research

Boron phosphide (BP) is an emerging material in the field of energy conversion and storage, primarily due to its exceptional structural stability, tunable electronic properties, and wide bandgap. mdpi.comnih.gov Research has highlighted its potential in next-generation energy technologies, including photocatalysis and advanced energy conversion systems. mdpi.com

Photocatalytic Hydrogen Evolution from Water

Boron phosphide is a promising candidate for photocatalytic hydrogen production from water, a process that converts solar energy into chemical energy in the form of hydrogen gas. arxiv.org Cubic boron phosphide (c-BP) possesses an indirect band gap of approximately 2.0-2.1 eV, which allows it to absorb a significant portion of the visible light spectrum. mdpi.comacs.org This characteristic is crucial for driving photocatalytic reactions using sunlight. mdpi.com

The photocatalytic efficiency of BP is significantly influenced by its size. In the quantum confinement regime (typically less than 5 nm in diameter), the band gap of BP nanocrystals increases. acs.org This size-dependent quantum effect enhances the photocatalytic activity, leading to a higher rate of hydrogen evolution from water. acs.org Theoretical studies have also proposed that a monolayer of boron phosphide could act as a highly efficient, stable, one-step photocatalyst for water splitting. arxiv.orgresearchgate.net Such a monolayer is predicted to have a direct energy gap of about 1.4 eV, enabling it to absorb sunlight with wavelengths up to around 890 nm, encompassing ultraviolet, visible, and near-infrared light. arxiv.orgresearchgate.net

Furthermore, research has demonstrated that both p-type and n-type BP can serve as stable, metal-free photocatalysts for hydrogen evolution under visible light irradiation. researchgate.net The material's inherent chemical stability allows it to function effectively even in highly acidic or alkaline conditions, a significant advantage for practical water-splitting applications. researchgate.net

Integration in Energy Conversion Systems

Beyond direct photocatalysis, boron phosphide is being explored for integration into more complex energy conversion systems, such as solar cells. Its high carrier mobility and strong response to both infrared and visible light make it an attractive component for enhancing the efficiency of these devices. acs.orgnih.gov

A notable area of research is the development of van der Waals heterostructures, where BP is combined with other two-dimensional materials like molybdenum disulfide (MoS₂). acs.orgnih.govacs.org In such a heterostructure, the BP monolayer can compensate for the shortcomings of MoS₂, such as its lower carrier mobility and limited response to infrared light. acs.orgnih.gov Theoretical studies on a BP/MoS₂ heterostructure with a specific "AB stacking" configuration predict a remarkable power conversion efficiency of up to 22.27% for solar cell applications. acs.orgnih.gov This high efficiency is attributed to a favorable S-scheme band alignment, strong optical absorption, and a robust built-in electric field, which facilitates the separation of photogenerated electron-hole pairs. acs.orgnih.govacs.org

The excellent thermoelectric properties of boron phosphide also suggest its potential for direct energy conversion. researchgate.net Its high Seebeck coefficient, particularly at elevated temperatures, indicates its suitability for converting waste heat into electrical energy. mdpi.com

Sensing Technologies

The unique properties of boron phosphide, including its high-temperature stability and sensitivity to surface adsorbates, make it a promising material for various sensing applications. mdpi.comnih.gov

High-Temperature Sensor Development

Boron phosphide's exceptional thermal stability, with the ability to withstand temperatures exceeding 1800 K, combined with its semiconducting nature, makes it an ideal candidate for high-temperature sensors. mdpi.comresearchgate.net Polycrystalline BP materials synthesized under high-pressure and high-temperature (HPHT) conditions have shown potential for use in demanding environments, such as in monitoring systems for aero-engines. mdpi.comresearchgate.net

The electrical conductivity of BP increases with temperature, a characteristic feature of semiconductors that can be harnessed for temperature sensing. mdpi.com Experimental studies on BP synthesized at 4 GPa and 1200 °C have demonstrated a clear relationship between temperature and its electrical properties, including its Seebeck coefficient. mdpi.com The Seebeck coefficient of this p-type semiconductor material shows significant changes with temperature, with a sharp increase observed between 300 °C and 400 °C, indicating enhanced thermoelectric sensitivity in this range. mdpi.com

Table 1: Thermoelectric Properties of Boron Phosphide Synthesized at 4 GPa and 1200 °C

Temperature (°C)Seebeck Coefficient (μV/K)
25~160
100~150
100-200180-190
300-400Rises sharply to ~260

This table is based on data presented in the referenced study. mdpi.com

Gas Sensing Mechanisms

Boron phosphide, particularly in its two-dimensional monolayer form, is being investigated for its potential in chemiresistive gas sensors. researchgate.netmdpi.com The sensing mechanism relies on the change in electrical resistance of the material upon the adsorption of gas molecules. mdpi.com This change is primarily driven by charge transfer between the BP surface and the gas molecules. researchgate.netmdpi.com

For instance, when a BP nanosheet is exposed to an oxidizing gas like nitrogen dioxide (NO₂), electrons are transferred from the p-type BP to the NO₂ molecules. mdpi.com This reduces the concentration of majority charge carriers (holes) in the BP, leading to an increase in its electrical resistance. uni-regensburg.de Conversely, for reducing gases, electron donation to the BP would decrease its resistance. uni-regensburg.de

Density functional theory (DFT) calculations have shown that a BP monolayer is particularly sensitive to NO₂, exhibiting a higher charge transfer compared to other nitrogen-containing gases like N₂O, NH₃, and NO. researchgate.netacs.org The adsorption of NO₂ increases the work function of the BP monolayer, while other gases tend to decrease it. researchgate.netacs.org Doping the BP monolayer with other elements, such as aluminum or nitrogen, can further enhance its sensitivity and selectivity to different gas molecules. researchgate.net For example, aluminum-doped BP shows heightened sensitivity to a range of gases, while nitrogen-doped BP is predicted to be more suitable for sensing SO₂, NO, and NO₂ due to more favorable desorption characteristics. researchgate.net

Table 2: Adsorption Properties of Gas Molecules on Monolayer Boron Phosphide

Gas MoleculeAdsorption Energy (eV)Charge Transfer (e)
NO₂0.630.43
C₂H₅OH0.24N/A
CO0.23N/A
NH₃0.212N/A
H₂0.055N/A

This table presents data from theoretical and experimental studies on gas sensing. researchgate.netmdpi.comacs.org

High-Temperature Electronic Systems

The exceptional combination of high thermal conductivity, a wide bandgap, and remarkable chemical and thermal stability positions boron phosphide as a highly promising material for high-temperature and high-power electronic systems. mdpi.commultichemindia.comaip.org Its ability to efficiently dissipate heat is a critical requirement for modern electronic devices where thermal management is a major challenge. acs.org

The thermal conductivity of BP has been measured to be as high as 460-580 W/m·K at room temperature, which is significantly higher than many conventional semiconductor materials. mdpi.comaip.orgacs.orgresearchgate.net This property, coupled with its excellent mechanical strength and resistance to chemical corrosion, makes it suitable for use as a heat-spreading material in high-power electronics. multichemindia.comaip.orgacs.org

The wide bandgap of BP allows for operation at higher temperatures and voltages compared to silicon-based devices. mdpi.com Its inherent stability ensures reliable performance in harsh environments where other materials might degrade. mdpi.commultichemindia.com These characteristics make boron phosphide a strong candidate for a new generation of electronic and optoelectronic devices designed for extreme conditions. mdpi.com

Device Operation in Hostile Environments

Boron phosphide (BP) is a III-V semiconductor compound that is gaining significant attention for applications in electronic and optoelectronic devices designed to operate in hostile environments. multichemindia.comresearchgate.netaps.orgresearchgate.net Its suitability for such demanding conditions stems from a unique combination of exceptional physicochemical properties, including high thermal stability, remarkable mechanical hardness, a wide band gap, and strong chemical inertness. mdpi.comarxiv.org

The robust covalent bonding between boron and phosphorus atoms results in a dense and stable zinc-blende crystal structure. mdpi.com This structure endows BP with a high melting point of approximately 1100°C (at which it decomposes) and exceptional thermal stability, allowing it to function at temperatures that would cause conventional semiconductors like silicon to fail. multichemindia.comwikipedia.org Its high thermal conductivity, measured at around 460 W/(m·K) at room temperature, is crucial for dissipating heat in high-power electronic devices, preventing thermal breakdown and ensuring reliable operation. wikipedia.orgaip.orgaip.orgnih.gov Recent studies on isotopically enriched BP have shown even higher thermal conductivities, with ¹¹BP reaching 580 W/m·K at room temperature, highlighting its potential as an effective thermal management material. aip.orgaip.org

Mechanically, boron phosphide is an exceptionally hard material. nih.gov With a Vickers hardness reported to be as high as 38 GPa, it is considered one of the hardest known semiconductor materials. aps.orgnih.gov This superhardness provides intrinsic resistance to wear and abrasion, which is advantageous for devices deployed in physically harsh settings. arxiv.orgresearchgate.net

Furthermore, BP exhibits remarkable chemical stability. It is not attacked by acids or boiling aqueous alkali solutions, only showing vulnerability to molten alkalis. wikipedia.orgborates.today This chemical inertness makes it suitable for use in corrosive environments where other materials would degrade. multichemindia.com The wide, indirect bandgap of approximately 2.1 eV contributes to its stability in high-radiation environments and its potential for high-frequency applications. aps.orgmdpi.comwikipedia.org This combination of thermal, mechanical, and chemical resilience makes boron phosphide a promising candidate for next-generation electronics in fields such as aerospace, deep-space exploration, and high-power systems. aps.orgmdpi.com

Table 1: Selected Properties of Cubic Boron Phosphide (c-BP) for Hostile Environment Applications

Property Value Source(s)
Crystal Structure Zinc-blende mdpi.comwikipedia.org
Band Gap ~2.1 eV (indirect) aps.orgwikipedia.orgresearchgate.net
Melting Point 1,100 °C (decomposes) multichemindia.comwikipedia.org
Thermal Conductivity ~460 W/(m·K) (natural BP, 300 K) wikipedia.org
580 W/(m·K) (¹¹BP, 300 K) aip.orgaip.org
Vickers Hardness 28-38 GPa aps.orgarxiv.orgnih.gov
Bulk Modulus 152 GPa wikipedia.org
Coefficient of Thermal Expansion 3.65 × 10⁻⁶ /°C (at 400 K) wikipedia.org

Neutron Detection and Radiation Shielding Applications

The unique nuclear and physical properties of boron phosphide make it a highly suitable material for applications in neutron detection and radiation shielding. mdpi.com The key to its neutron detection capability lies in the boron-10 (B1234237) (¹⁰B) isotope, which has a very high cross-section for capturing thermal neutrons. researchgate.netk-state.edu

When a ¹⁰B nucleus captures a thermal neutron, it undergoes a nuclear reaction, ¹⁰B(n,α)⁷Li, producing a lithium-7 (B1249544) (⁷Li) nucleus and an alpha particle (α). k-state.edu These charged particles generate a detectable electrical signal as they travel through the semiconductor material. Solid-state neutron detectors based on ¹⁰B-enriched BP offer a potential alternative to detectors that rely on helium-3, a rare and expensive isotope. k-state.edu Researchers have fabricated detector devices by growing layers of BP, typically between 1 and 10 µm thick, on silicon substrates using techniques like chemical vapor deposition (CVD). researchgate.net These BP-based devices have successfully detected 5.5 MeV alpha particles, demonstrating their viability for radiation detection. researchgate.net The development of high-quality, thick, single-crystalline BP wafers is a critical step toward fabricating efficient neutron detectors. researchgate.netcore.ac.ukunt.edu

Table 2: Characteristics of Boron Phosphide for Neutron Detection

Feature Description Source(s)
Detection Principle Neutron capture by the ¹⁰B isotope. researchgate.netk-state.edu
Nuclear Reaction ¹⁰B + n → ⁷Li + α + 2.79 MeV k-state.edu
Key Isotope Boron-10 (¹⁰B) k-state.edu
Device Structure BP thin films grown on a substrate (e.g., silicon). researchgate.netcore.ac.uk
Fabrication Method Chemical Vapor Deposition (CVD). researchgate.netunt.edu

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Aluminum Oxide Al₂O₃
Alpha particle α
Boron B
Boron arsenide BAs
Boron nitride BN
Boron phosphide BP
Boron subphosphide B₁₂P₂
Diamond C
Helium-3 ³He
Lead Oxide PbO
Lithium-7 ⁷Li
Nickel Ni
Phosphorus P
Red phosphorus P
Silicon Si
Silicon carbide SiC
Silicon dioxide SiO₂
Tin Sn
Zinc Oxide ZnO

Challenges and Future Research Directions in Boron Phosphide Science

Scalable Synthesis of High-Quality Boron Phosphide (B1233454) Materials

A significant hurdle in the widespread application of boron phosphide is the development of methods for its synthesis that are both scalable and capable of producing high-quality materials. researchgate.netmdpi.com Current synthesis techniques often involve extreme conditions or toxic precursors, limiting their industrial viability. mdpi.comtechlinkcenter.org

Control of Growth, Morphology, and Phase Purity in Low-Dimensional Structures

Precise control over the growth, morphology, and phase purity of low-dimensional BP structures like nanowires, nanoparticles, and thin films remains a critical challenge. researchgate.netmdpi.comnih.govnih.govresearcher.life The synthesis of these nanostructures is often complicated by the high melting point of boron and the volatility of phosphorus, which necessitates meticulous control over fabrication conditions. researchgate.net Various methods have been explored, including chemical vapor deposition (CVD), high-pressure co-crystal melting, and molten salt techniques, to grow high-quality BP nanostructures. mdpi.comnih.gov For instance, ultralong BP microwires have been synthesized using a vapor-solid (VS) growth mechanism, which helps to overcome the thermodynamic challenges posed by the differing properties of boron and phosphorus. nih.gov The addition of catalysts, such as nickel, has been shown to facilitate the growth of BP microwires at lower temperatures. nih.gov However, achieving uniform size, desired crystal orientation, and phase purity in these low-dimensional materials is an ongoing area of research. researchgate.netmdpi.comnih.govnih.gov

Synthesis MethodPrecursorsKey Features & Challenges
Chemical Vapor Deposition (CVD) B2H6, PH3 researchgate.netEnables growth of epitaxial films. acs.org High temperatures and toxic precursors pose safety and cost challenges. techlinkcenter.org
Plasma-Enhanced CVD (PECVD) Trimethylboron (TMB), Phosphine (B1218219) (PH3) researchgate.netaip.orgAllows for lower deposition temperatures, reducing costs. researchgate.netaip.org Can result in amorphous films with high carbon content. aip.org
High-Pressure/High-Temperature (HPHT) Amorphous boron, Amorphous red phosphorus mdpi.comCan produce bulk single crystals and polycrystalline materials. mdpi.commdpi.com Requires extreme conditions, limiting scalability. mdpi.com
Self-Propagating High-Temperature Synthesis (SHS) Boron phosphate (B84403), Magnesium techlinkcenter.orgdtic.milA rapid, high-yield pyrotechnic method. dtic.mil Can be difficult to control, potentially leading to impurities. nih.gov
Molten Salt/Flux Growth Boron, Phosphorus, Nickel (flux) aip.orgFacilitates crystal growth at lower temperatures. mdpi.com Can result in impurities from the flux material.
Mechanochemical Synthesis Boron phosphate, Magnesium/Magnesium diboride researchgate.netSimple, efficient, and low-cost method with potential for large-scale production. researchgate.net

Cost-Effective Large-Scale Preparation

The high cost associated with the large-scale production of boron phosphide is a major barrier to its industrialization. mdpi.comresearchgate.net Many current synthesis methods require high energy input, expensive and hazardous raw materials, or complex equipment. techlinkcenter.orggoogle.com For example, the synthesis of millimeter-scale single-crystalline BP has been achieved under extreme conditions of 5.0 GPa and 3000 °C, which are challenging to scale up. mdpi.com

Recent developments in methods like self-propagating high-temperature synthesis (SHS) and mechanochemistry show promise for more economical and scalable production. researchgate.neterganeo.com The SHS method, for instance, utilizes a self-sustaining reaction between boron phosphate and magnesium, minimizing the need for external energy. techlinkcenter.orgdtic.mil Similarly, mechanochemical synthesis offers a simple and efficient route to produce BP powders from readily available materials. researchgate.net Further research into these and other innovative synthesis routes is crucial for making boron phosphide a commercially viable material.

Environmental Stability and Encapsulation Technologies (e.g., Atomic Layer Deposition Protective Layers)

While boron phosphide exhibits excellent chemical stability in many environments, its susceptibility to oxidation at elevated temperatures can limit its long-term performance in certain applications. mdpi.comresearchgate.net This lack of environmental stability is a significant bottleneck for its industrial use. mdpi.comresearchgate.net

Future research must focus on developing effective encapsulation technologies to protect BP devices. mdpi.comresearchgate.net One promising approach is the use of atomic layer deposition (ALD) to create protective layers. mdpi.comresearchgate.net ALD can deposit ultrathin, conformal coatings that act as a barrier against environmental degradation. For example, AlxSiyOz protective layers have been successfully used to encapsulate other 2D materials, preventing their oxidation. acs.org Similar strategies could be adapted for boron phosphide to enhance its durability and extend the lifetime of BP-based devices.

Further Exploration of Defect Engineering and Heterostructure Design

The electronic and optical properties of boron phosphide can be precisely tuned through defect engineering and the creation of heterostructures. researchgate.netmdpi.comnih.govnih.gov These strategies offer pathways to tailor the material for specific applications.

Systematic investigations into the effects of various point defects, such as vacancies and substitutions, are needed. mdpi.com For instance, theoretical studies have shown that creating a boron vacancy in a BP monolayer can induce metallic behavior, while other defects can alter its band gap. mdpi.com

Furthermore, the formation of van der Waals heterostructures by combining boron phosphide with other two-dimensional materials presents a vast design space for novel electronic and optoelectronic devices. acs.org For example, a heterostructure of boron phosphide and MoGe2N4 has been shown to have a tunable direct band gap and type-II band alignment, which is beneficial for separating charge carriers in solar cells. acs.org Continued research in this area will involve both computational modeling and experimental fabrication to explore the full potential of BP-based heterostructures. acs.orgustc.edu.cn

Advanced Characterization Techniques for Intrinsic Properties

A comprehensive understanding of the intrinsic properties of boron phosphide is essential for its application. acs.orgucla.edu While significant progress has been made, challenges remain in accurately measuring certain properties due to synthesis difficulties and sample quality. acs.orgucla.edu

Advanced characterization techniques are crucial for probing the fundamental characteristics of BP. For example, nanoscale ballistic transport measurements have been used to map the phonon spectra of boron phosphide for the first time, providing a detailed understanding of its thermal transport mechanisms. acs.orgucla.edu Techniques like time-domain thermoreflectance (TDTR) have been employed to measure the temperature-dependent thermal conductivity of isotopically enriched BP crystals. aip.org Further application and development of such advanced techniques will provide deeper insights into the material's electronic, optical, and thermal properties.

Computational Materials Science Advancements for Predictive Modeling

Computational materials science plays a pivotal role in accelerating the discovery and design of new materials and in predicting their properties. For boron phosphide, first-principles calculations based on density functional theory (DFT) have been instrumental in understanding its structural, electronic, and optical properties. aip.orgfrontiersin.org

Future advancements in computational methods will enable more accurate predictive modeling of boron phosphide. This includes the development of more sophisticated models to simulate complex phenomena such as defect formation, charge transport in heterostructures, and the material's response to external stimuli. mdpi.comworldscientific.com High-throughput computational screening can be employed to identify promising new compositions and structures of BP-based materials for specific applications. acs.org The synergy between computational predictions and experimental validation will be key to unlocking new functionalities and applications for boron phosphide. mdpi.comresearchgate.netacs.orgucla.edu

Integration of Boron Phosphide into Multifunctional Material Systems

The exceptional combination of high thermal conductivity, a wide bandgap, significant hardness, and chemical stability makes boron phosphide (BP) a highly attractive component for the development of multifunctional material systems. researchgate.netmdpi.com The integration of BP into composites, heterostructures, and coatings is a strategic approach to impart its desirable properties to a host material, thereby creating advanced materials with synergistic or entirely new functionalities. These multifunctional systems are at the forefront of research for applications in thermal management, next-generation electronics, and energy technologies. mdpi.comnih.gov

Boron Phosphide in Polymer Composites

One of the primary applications for integrated BP is in thermal management, particularly as a filler in polymer composites. rsc.org Polymers, such as epoxy resins, are widely used in electronic packaging but suffer from low thermal conductivity. Incorporating BP can dramatically enhance the heat dissipation capabilities of these materials.

Research has demonstrated that adding BP nanoparticles to epoxy resin-based composites significantly improves both thermal stability and thermal conductivity. mdpi.com In one study, BP particles were synthesized and mixed with hexagonal boron nitride (h-BN) to create a hybrid filler for an epoxy resin matrix. The resulting composite (BP-BN/EP) exhibited a thermal conductivity of 1.81 W·m⁻¹·K⁻¹ at a 30% volume filler loading, which is 8.6 times higher than that of pure epoxy. jim.org.cn This enhancement is attributed to the formation of a thermal conductive network where BP particles bridge adjacent h-BN sheets. jim.org.cn

Another approach involves the use of a three-dimensional BP network. A novel 3D heat-transferring network was created by growing interconnected BP grains in-situ on a nickel foam scaffold, which was then infiltrated with epoxy resin. researchgate.net This method aims to create isotropic thermal conductivity, a significant advantage for electronic packaging materials. researchgate.net Similarly, milled BP (MBP) particles have been used as a filler in nanofibrillated cellulose (B213188) (NFC) to create composite films. These films demonstrated a high in-plane thermal conductivity of 17.6 W·m⁻¹·K⁻¹ with just 15 wt% of MBP, showcasing excellent heat dissipation capacity suitable for thermal management applications. rsc.org

Composite System Matrix Material BP Form Key Finding Reference
BP-BN/EPEpoxy ResinNanoparticles (mixed with h-BN)Thermal conductivity reached 1.81 W·m⁻¹·K⁻¹, 8.6 times that of pure epoxy. jim.org.cn
ER/3D-BP@NiEpoxy Resin3D network on Ni foamDesigned for high isotropic thermal conductivity and a low coefficient of thermal expansion. researchgate.net
NFC/MBPNanofibrillated CelluloseMilled ParticlesAchieved an in-plane thermal conductivity of 17.6 W·m⁻¹·K⁻¹. rsc.org
PANI/BPPolyanilineParticlesElectrical conductivity increased from 2.93 to 117 S·cm⁻¹ with 7% BP addition. researchgate.net

Boron Phosphide in Heterostructures

The creation of van der Waals (vdW) heterostructures by combining 2D layers of BP with other 2D materials is a burgeoning area of research for creating novel electronic and optoelectronic devices. researchgate.netnih.gov These heterostructures leverage the unique electronic properties of BP, such as its high carrier mobility and tunable bandgap. mdpi.comnih.gov

A notable example is the BP/Molybdenum Disulfide (MoS₂) heterostructure. acs.orgnih.gov Monolayer MoS₂ is a promising material for solar cells and photocatalysis but is limited by low carrier mobility and poor infrared light response. acs.orgacs.org By forming a heterostructure with a BP monolayer, which has superior carrier mobility and strong light absorption, the resulting system shows significantly enhanced performance. acs.org Studies have shown that a specific stacking configuration (AB stacking) of the BP/MoS₂ heterostructure can achieve a remarkable power conversion efficiency of 22.27% in solar cell applications and is also promising for photocatalytic water splitting. acs.orgnih.gov

Similarly, heterostructures of BP with silicon carbide (SiC) have been investigated. nih.govrsc.org A BP-SiC vdW heterostructure exhibits a direct band gap with a type-II band alignment, which is effective for separating photogenerated electrons and holes at the interface. rsc.org This property, combined with enhanced optical absorption, makes the BP-SiC heterostructure a potential candidate for visible-light photocatalysis and other optoelectronic applications. nih.govrsc.org The ability to tune the electronic properties of these heterostructures by applying an electric field or strain further expands their potential for multifunctional devices. researchgate.netnih.gov

Heterostructure Partner Material Potential Application Key Finding Reference
BP/MoS₂Molybdenum DisulfideSolar Cells, PhotocatalysisPower conversion efficiency of 22.27%; S-scheme band alignment enhances performance. acs.orgnih.gov
BP/SiCSilicon CarbideOptoelectronics, PhotocatalysisType-II band alignment promotes charge separation; enhanced optical absorption. nih.govrsc.org
BP/Ga₂SSeJanus Ga₂SSeOptoelectronics, PhotovoltaicsType-I band alignment tunable to type-II with an electric field. nih.gov

Boron Phosphide Coatings

The inherent hardness and chemical inertness of BP make it an excellent material for protective coatings. mdpi.com These coatings can provide wear resistance and protection against harsh chemical environments. mdpi.com Cubic BP (c-BP), in particular, possesses remarkable hardness and is considered a promising material for radiation shielding coatings. mdpi.com The synthesis of BP films, however, presents challenges due to the high temperatures required and the volatility of phosphorus. mdpi.comnrel.gov Reactive sputtering has emerged as a viable method to produce amorphous BP films at lower temperatures, which can then be crystallized. mdpi.comnrel.gov These films have been investigated for their potential as p-type transparent conductors, achieving a p-type conductivity of 2.1 S cm⁻¹ after annealing. nrel.gov

Challenges and Future Research Directions

Despite the promise of BP-integrated systems, significant challenges remain. The synthesis of high-quality, large-scale BP, whether as nanoparticles, films, or single crystals, is a primary obstacle due to the high melting point of boron and the volatility of phosphorus. mdpi.comnrel.govaip.org Achieving precise control over the morphology, phase purity, and doping of BP nanostructures is critical for reliable device performance. researchgate.netnih.gov

Future research is directed towards several key areas:

Innovative Synthesis: Developing scalable and cost-effective synthesis techniques, such as molten salt methods and advanced chemical vapor deposition (CVD), is crucial. mdpi.comrsc.orgjim.org.cn

Defect Engineering and Doping: Precisely controlling defects and achieving uniform doping are necessary to tune the electronic and optical properties of BP for specific applications. researchgate.netmdpi.com

Heterostructure Design: Exploring new combinations of BP with other 2D materials and optimizing the interface in heterostructures can unlock novel functionalities. researchgate.netnih.gov This includes investigating different stacking configurations and the effects of strain and electric fields. researchgate.netacs.org

Composite Optimization: Further research into the optimal dispersion of BP fillers within polymer matrices and the engineering of the filler-matrix interface is needed to maximize properties like thermal conductivity. jim.org.cnresearchgate.net

Addressing these challenges through innovative strategies in materials synthesis and device engineering will be essential to fully realize the potential of boron phosphide in next-generation multifunctional material systems. researchgate.netnih.gov

Q & A

Q. What are the common synthesis methods for boron phosphide (BP) crystals, and how do reaction conditions influence crystal quality?

BP is synthesized via gas-phase reactions, such as the reduction of boron tribromide (BBr₃) and phosphorus tribromide (PBr₃) in hydrogen at >750°C . The stoichiometric ratio of precursors and inert gas flow rates must be tightly controlled to avoid impurities like amorphous boron clusters. High-purity BP crystals (99.99%) require thermal decomposition of BCl₃-PCl₃ mixtures or molten alkali-assisted reactions. Post-synthesis, acid washing removes unreacted metallic residues .

Q. How is the cubic zinc-blende structure of BP characterized experimentally?

X-ray diffraction (XRD) confirms lattice parameters (e.g., a = 4.541 Å for c-BP) and phase purity. Raman spectroscopy identifies phonon modes (e.g., TO/LO peaks at 800–900 cm⁻¹), while transmission electron microscopy (TEM) resolves atomic arrangements. For defect analysis, X-ray absorption near-edge spectroscopy (XANES) at the boron K-edge detects amorphous boron contamination .

Q. What experimental techniques measure BP's thermal conductivity, and what challenges exist in obtaining accurate values?

Time-domain thermoreflectance (TDTR) or the 3ω method are used, with TDTR achieving ~460 W/mK at room temperature . Challenges include minimizing interfacial resistance in thin-film samples and accounting for anisotropic heat flow in polycrystalline BP. Spectral phonon Boltzmann transport equations combined with Monte Carlo simulations reconcile discrepancies between experimental and theoretical values .

Advanced Research Questions

Q. How do polymorphic phases (c-BP, w-BP, rh-BP) differ in mechanical and electronic properties, and what methodologies quantify these differences?

Structural Parameters :

PhaseSpace GroupLattice Parameters (Å)Bandgap (eV)
Cubic (c-BP)F-43ma = 4.5410.5
Wurtzite (w-BP)P63mca = 3.195, c = 5.2971.0
Rhombohedral (rh-BP)R3ma = 3.215, α = 59.99°0.5
  • Mechanical Properties : Elastic constants (C₁₁, C₁₂, C₄₄) are derived via strain-stress relations using DFT. Rh-BP exhibits lower shear modulus (~150 GPa vs. c-BP’s 200 GPa), indicating higher ductility .
  • Electronic Properties : Hybrid functional HSE06 improves bandgap accuracy over GGA-PBE. w-BP’s larger bandgap (1 eV) suggests suitability for high-voltage optoelectronics .

Q. What computational parameters optimize DFT simulations for BP's electronic and phonon properties?

  • Exchange-Correlation : Use the GGA-PBE functional for structural relaxation, and HSE06 for bandgap correction .
  • Pseudopotentials : Projector augmented wave (PAW) method with a 500 eV cutoff energy.
  • k-Mesh : 6×6×6 grid for Brillouin zone sampling.
  • Phonon Calculations : Employ the Phonopy code with a 4×4×4 supercell to ensure dynamical stability (no imaginary frequencies) .

Q. How can researchers reconcile discrepancies between experimental and theoretical thermal conductivity values in BP?

Experimental values (e.g., 460 W/mK ) often fall below DFT predictions (~1300 W/mK ) due to defects or grain boundaries. Methodologies include:

  • Defect Characterization : TEM identifies dislocations; XANES detects amorphous boron clusters .
  • Spectral Modeling : Solve the phonon Boltzmann transport equation with impurity scattering rates derived from ab initio calculations .

Q. What methodologies validate the optical constants of BP thin films for infrared applications?

Spectroscopic ellipsometry measures refractive index (n) and extinction coefficient (k) in the 0.45–0.63 µm range . For films grown via reactive magnetron sputtering:

  • Structural Validation : XRD confirms crystallinity; Raman peaks at 320 cm⁻¹ (B-P stretching) indicate phase purity .
  • Optical Modeling : DFT-derived dielectric functions match experimental spectra, with deviations <5% .

Contradiction Analysis

Q. Why do some studies report BP as chemically inert while others note reactivity with molten alkalis?

Pure BP is inert to boiling acids (HCl, HNO₃) but reacts with molten NaOH at >500°C. Contradictions arise from impurities: oxygen-contaminated BP forms surface oxides that enhance reactivity. X-ray photoelectron spectroscopy (XPS) clarifies surface composition .

Q. How does boron vacancy concentration affect BP's electronic properties across studies?

Boron vacancies introduce p-type doping, reducing bandgaps by ~0.2 eV. Discrepancies in reported carrier mobilities (100–500 cm²/V·s) stem from varying defect densities. Deep-level transient spectroscopy (DLTS) quantifies trap states .

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